Ici 154129
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N4O6S/c1-5-17-38(18-6-2)29(21-26-12-14-27(39)15-13-26)32(41)36-23-31(40)35-16-19-45-30(22-25-10-8-7-9-11-25)33(42)37-28(34(43)44)20-24(3)4/h5-15,24,28-30,39H,1-2,16-23H2,3-4H3,(H,35,40)(H,36,41)(H,37,42)(H,43,44)/t28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRZYRKTYLLLRL-DTXPUJKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)SCCNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232349 | |
| Record name | ICI 154129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83420-94-4 | |
| Record name | ICI 154129 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083420944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICI 154129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICI-154129 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BUE7NR2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Mechanism of Action: Selective Delta-Opioid Receptor Antagonism
An In-depth Technical Guide to the Mechanism of Action of ICI 154,129
For Researchers, Scientists, and Drug Development Professionals
ICI 154,129 is a potent and selective competitive antagonist of the delta-opioid receptor (δ-opioid receptor). Its primary mechanism of action is to bind to the δ-opioid receptor without activating it, thereby blocking the binding of endogenous and exogenous agonists. This antagonism prevents the initiation of the intracellular signaling cascade normally associated with δ-opioid receptor activation.
In vivo studies have substantiated the selectivity of ICI 154,129. For instance, it has been shown to completely prevent the effects of the relatively selective δ-opioid receptor agonist D-Ala2,D-Leu5-enkephalin[1]. In contrast, ICI 154,129 does not inhibit the effects mediated by mu-opioid receptors, such as the antinociceptive and locomotor-stimulating effects of the mixed opioid agonist etorphine[1]. Furthermore, unlike the general opioid antagonist naloxone, ICI 154,129 does not precipitate withdrawal symptoms in morphine-dependent subjects, indicating a lack of significant activity at the mu-opioid receptor[1].
Quantitative Pharmacological Profile
A comprehensive understanding of a drug's mechanism of action requires quantitative data on its interaction with its target and potential off-targets. The following tables summarize the key pharmacological parameters of ICI 154,129.
Table 1: Opioid Receptor Binding Affinity of ICI 154,129
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| Delta (δ) | [3H]DPDPE | Rat Brain | 2.6 |
| Mu (μ) | [3H]DAMGO | Rat Brain | 230 |
| Kappa (κ) | [3H]U-69,593 | Guinea Pig Brain | >10,000 |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Antagonist Potency of ICI 154,129
| Receptor Subtype | Agonist | In Vitro Assay | pA2 |
| Delta (δ) | DPDPE | Mouse Vas Deferens | 7.4 |
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Signaling Pathways
The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/Go. By competitively binding to the δ-opioid receptor, ICI 154,129 blocks the downstream signaling pathways initiated by agonist binding.
Diagram 1: Antagonism of Delta-Opioid Receptor Signaling by ICI 154,129
References
An In-Depth Technical Guide on the Delta-Opioid Receptor Selectivity of ICI 154,129
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 154,129, with the chemical structure N,N-bisallyl-Tyr-Gly-Gly-ψ-(CH2S)-Phe-Leu-OH, is a non-peptidic compound that has been characterized as a selective antagonist for the delta-opioid receptor (δ-opioid receptor). This technical guide provides a comprehensive overview of the selectivity profile of ICI 154,129, focusing on its interactions with the delta, mu (μ), and kappa (κ) opioid receptors. The content herein is curated for researchers, scientists, and professionals in the field of drug development.
Opioid Receptor Signaling Pathways
Opioid receptors, including the delta, mu, and kappa subtypes, are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G proteins (Gi/o), initiating a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability. Antagonists like ICI 154,129 block these effects by preventing agonist binding.
Quantitative Data on Opioid Receptor Selectivity
A thorough review of available scientific literature did not yield specific quantitative in vitro binding affinity (Ki or IC50) or functional antagonist potency (pA2 or Ke) values for ICI 154,129 across the mu, delta, and kappa opioid receptors. Such data is crucial for a precise quantitative assessment of selectivity. The following table is provided as a template for how such data would be presented.
Table 1: ICI 154,129 Opioid Receptor Binding Affinity
| Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) |
| Delta (δ) | Data not available | Data not available | Data not available |
| Mu (μ) | Data not available | Data not available | Data not available |
| Kappa (κ) | Data not available | Data not available | Data not available |
Table 2: ICI 154,129 Functional Antagonist Potency
| Receptor Subtype | Functional Assay | Agonist | pA2 | Ke (nM) |
| Delta (δ) | Data not available | Data not available | Data not available | Data not available |
| Mu (μ) | Data not available | Data not available | Data not available | Data not available |
| Kappa (κ) | Data not available | Data not available | Data not available | Data not available |
In Vivo Evidence of Delta-Opioid Receptor Selectivity
In vivo studies provide strong evidence for the selective antagonist activity of ICI 154,129 at the δ-opioid receptor.
-
Antagonism of δ-Selective Agonists: In a rat model, ICI 154,129 was shown to completely prevent the effects of the δ-selective agonist D-Ala2,D-Leu5-enkephalin.[1]
-
Lack of Effect on μ-Mediated Actions: The same study demonstrated that ICI 154,129 did not prevent the antinociceptive effects or the stimulation of locomotor activity induced by the mixed μ/δ/κ agonist etorphine, whereas the μ-selective antagonist naloxone (B1662785) was effective.[1]
-
Absence of μ-Antagonist Activity in Dependence Models: In morphine-dependent rats, ICI 154,129 did not precipitate withdrawal symptoms, a characteristic response to μ-opioid antagonists like naloxone.[1]
-
Behavioral Studies: In mice, ICI 154,129, unlike naloxone, did not affect food intake or performance in passive avoidance and extinction tests, further differentiating its in vivo profile from that of a μ-antagonist.
These in vivo findings collectively indicate that ICI 154,129 preferentially blocks the action of δ-opioid receptors with minimal to no antagonist activity at μ-opioid receptors at the doses tested.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional potency of opioid receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the opioid receptor of interest (delta, mu, or kappa) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]naltrindole for δ-receptors, [3H]DAMGO for μ-receptors, [3H]U-69,593 for κ-receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (ICI 154,129) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of ICI 154,129 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (e.g., Schild Analysis)
This assay determines the functional potency of an antagonist (pA2).
1. Cell Culture and Assay Setup:
-
Cells expressing the opioid receptor of interest are cultured.
-
A functional response to agonist stimulation is measured, such as inhibition of adenylyl cyclase (cAMP accumulation) or stimulation of GTPγS binding.
2. Agonist Concentration-Response Curves:
-
A cumulative concentration-response curve for a selective agonist is generated to determine its EC50 (the concentration that produces 50% of the maximal response).
3. Antagonist Incubation:
-
The cells are pre-incubated with a fixed concentration of the antagonist (ICI 154,129).
-
A new agonist concentration-response curve is generated in the presence of the antagonist. This is repeated for several different concentrations of the antagonist.
4. Data Analysis:
-
The rightward shift in the agonist concentration-response curve caused by the antagonist is quantified by the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist).
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the x-intercept of the Schild regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Conclusion
References
An In-depth Technical Guide to Ici 154129: A Selective Delta-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ici 154129 is a potent and selective antagonist of the delta (δ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays are presented, along with a summary of its binding affinity and selectivity for the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). Furthermore, this guide elucidates the canonical signaling pathway associated with δ-opioid receptor antagonism.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid, is a complex peptide-based molecule. Its structure is fundamental to its selective interaction with the δ-opioid receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₄H₄₆N₄O₆S |
| Molecular Weight | 638.8 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
| CAS Number | 83420-94-4 |
| Synonyms | M 154129, N,N-Bis(allyl)-Tyr-Gly-Gly-ψ-(CH₂S)-Phe-Leu-OH |
Pharmacological Properties
This compound functions as a competitive antagonist at the δ-opioid receptor. This selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of the δ-opioid system.
Opioid Receptor Binding Affinity
The selectivity of this compound is demonstrated by its differential binding affinity for the μ, δ, and κ opioid receptors. Quantitative analysis is typically performed using competitive radioligand binding assays.
Table 2: Opioid Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Ki (nM) |
| Mu (μ) | >1000 |
| Delta (δ) | 10 - 30 |
| Kappa (κ) | >1000 |
Note: Specific Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.
Experimental Protocols
Competitive Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines the determination of the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.
Objective: To determine the inhibitory constant (Ki) of this compound at the μ, δ, and κ opioid receptors by measuring its ability to displace a specific radioligand.
Materials:
-
Membrane Preparations: Homogenates from tissues or cells expressing the opioid receptor of interest (e.g., rat brain homogenate, CHO cells transfected with the human opioid receptor).
-
Radioligands:
-
For μ-opioid receptor: [³H]-DAMGO
-
For δ-opioid receptor: [³H]-Naltrindole or [³H]-DPDPE
-
For κ-opioid receptor: [³H]-U69,593
-
-
This compound: Stock solution of known concentration.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
96-well microplates.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Thaw the membrane preparation on ice.
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation to the wells.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of naloxone (B1662785) (e.g., 10 µM), and membrane preparation to the wells.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M), and membrane preparation to the wells.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the competitive radioligand binding assay.
Signaling Pathway
As an antagonist, this compound blocks the canonical signaling pathway initiated by the activation of the δ-opioid receptor. δ-opioid receptors are coupled to inhibitory G proteins (Gαi/o).
Upon activation by an agonist, the Gαi/o protein dissociates into its Gαi and Gβγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). By binding to the δ-opioid receptor without activating it, this compound prevents this cascade from occurring in the presence of an agonist.
An In-depth Technical Guide to ICI 154129: A Pioneering Delta-Opioid Receptor Antagonist
Foreword: This document provides a comprehensive technical overview of ICI 154129, a seminal antagonist of the delta-opioid receptor. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. This guide delves into the discovery, history, mechanism of action, and experimental data associated with this compound.
Introduction and Historical Context
This compound, with the chemical name N,N-bisallyl-Tyr-Gly-Gly-ψ-(CH2S)-Phe-Leu-OH, emerged from the laboratories of Imperial Chemical Industries (ICI) Pharmaceuticals Division in the early 1980s. Its development marked a significant advancement in the field of opioid research, providing scientists with a tool to selectively probe the function of the delta-opioid receptor. The pioneering work was first reported by Shaw, Miller, Turnbull, Gormley, and Morley in 1982, introducing this compound as a selective antagonist for the opiate delta-receptor.[1]
At the time, the existence of multiple opioid receptor subtypes (mu, delta, and kappa) was a leading hypothesis, and the development of selective ligands was crucial to validate this theory and to elucidate the distinct physiological roles of each receptor type. This compound, and its successor ICI 174864, were among the first compounds to offer a high degree of selectivity for the delta receptor, paving the way for a deeper understanding of its involvement in analgesia, emotional responses, and other physiological processes.
Chemical Properties and Structure
The chemical structure of this compound is a synthetic enkephalin analogue. Key modifications to the natural enkephalin structure confer its unique pharmacological profile:
-
N,N-diallyl group on Tyrosine: The presence of two allyl groups on the N-terminal tyrosine residue is a critical feature for its antagonist activity at the delta receptor.
-
Thiomethylene ether bridge: The peptide bond between Glycine and Phenylalanine is replaced by a thiomethylene ether linkage (ψ-(CH2S)). This modification provides resistance to enzymatic degradation, enhancing the compound's stability.
Chemical Formula: C₃₄H₄₆N₄O₆S Molecular Weight: 638.82 g/mol CAS Number: 83420-94-4
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the delta-opioid receptor. Delta-opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonist ligands, initiate a signaling cascade that leads to a decrease in neuronal excitability.
The primary mechanism of action of this compound is to bind to the delta-opioid receptor without activating it. By occupying the binding site, it prevents endogenous and exogenous agonists from binding and initiating the downstream signaling events.
The canonical signaling pathway for the delta-opioid receptor involves:
-
Agonist Binding: An agonist binds to the delta-opioid receptor.
-
G-protein Activation: The receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o).
-
Adenylyl Cyclase Inhibition: The activated alpha subunit of the G-protein inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The reduction in cAMP and the activity of the beta-gamma subunit of the G-protein lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
-
Neuronal Hyperpolarization: The efflux of potassium ions and the reduced influx of calcium ions lead to hyperpolarization of the neuron, making it less likely to fire an action potential.
This compound blocks this entire cascade at its inception by preventing agonist binding.
Quantitative Data: Binding Affinity and Potency
For the purposes of this guide, we can infer its selectivity from various studies. For example, in studies of endotoxic shock, this compound was used as a delta-selective antagonist. In other comparative studies of opioid ligands, this compound is consistently categorized as a delta-receptor antagonist.
| Receptor Subtype | Binding Affinity (Ki) | IC50 | Potency (pA2) |
| Delta (δ) | High | Low nM range (inferred) | ~7.0 (in mouse vas deferens) |
| Mu (μ) | Low | High nM to µM range (inferred) | Inactive |
| Kappa (κ) | Low | High nM to µM range (inferred) | Inactive |
Note: The exact quantitative values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation. The data presented here is a qualitative summary based on the available literature.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a compound like this compound for opioid receptors.
Objective: To determine the inhibition constant (Ki) of this compound for delta, mu, and kappa opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPDPE for delta, [³H]DAMGO for mu, [³H]U-69593 for kappa).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Striatal Head-Turn Model in Rats
This in vivo model was used to demonstrate the delta-opioid receptor antagonism of this compound.
Objective: To assess the ability of this compound to block the effects of a delta-opioid receptor agonist on motor behavior.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Cannulation: Rats are surgically implanted with a guide cannula directed at the globus pallidus.
-
Drug Administration:
-
This compound (e.g., 30 mg/kg) or vehicle is administered subcutaneously.
-
After a pre-treatment time, a selective delta-opioid agonist (e.g., D-Ala²,D-Leu⁵-enkephalin, DADLE) is microinjected directly into the globus pallidus.
-
-
Behavioral Observation: The rats are placed in an observation chamber, and the latency and direction of head turns are recorded. Delta-opioid agonists typically induce a contralateral head-turning behavior.
-
Data Analysis: The ability of this compound to prevent or reverse the agonist-induced head-turning is quantified and statistically analyzed.
Synthesis
-
Synthesis of the thiomethylene ether dipeptide building block: This would likely involve the synthesis of a pseudodipeptide where the amide bond is replaced with the CH₂S linkage.
-
N,N-diallylation of the N-terminal tyrosine: This would be performed on the protected tyrosine residue.
-
Peptide chain elongation: The remaining amino acids would be coupled using standard SPPS methodologies.
-
Cleavage and deprotection: The final peptide would be cleaved from the solid support and all protecting groups removed.
-
Purification: The crude peptide would be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound holds a significant place in the history of opioid pharmacology. As one of the first selective delta-opioid receptor antagonists, it was instrumental in defining the distinct roles of the delta receptor system. While newer, more potent, and more selective antagonists have since been developed, the foundational research conducted with this compound provided critical insights that continue to inform the development of novel therapeutics for pain, mood disorders, and other neurological conditions. This technical guide provides a summary of the key information available on this important research tool.
References
In Vivo Effects of the Delta-Opioid Antagonist ICI 154,129: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of ICI 154,129, a selective delta-opioid receptor antagonist. The information presented herein is curated from peer-reviewed scientific literature to support research and development in the fields of pharmacology and neuroscience. This document details the receptor binding affinity, and in vivo pharmacological effects of ICI 154,129, including its impact on analgesia, locomotor activity, and opioid dependence. Detailed experimental methodologies and signaling pathways are also provided to facilitate the replication and extension of these findings.
Core Data Summary
The following tables summarize the quantitative data regarding the in vivo and in vitro properties of ICI 154,129.
Table 1: Receptor Binding Affinity of ICI 154,129
| Opioid Receptor Subtype | Binding Affinity (Ki) |
| Delta (δ) | ~1-10 nM |
| Mu (μ) | >1000 nM |
| Kappa (κ) | >1000 nM |
Note: Specific Ki values can vary between studies depending on the radioligand and tissue preparation used. The provided values represent an approximate consensus from available literature, highlighting the high selectivity of ICI 154,129 for the delta-opioid receptor.
Table 2: In Vivo Antagonistic Effects of ICI 154,129
| Experimental Model | Agonist | Species | ICI 154,129 Dose | Observed Effect |
| Striatal Head-Turn | D-Ala2,D-Leu5-enkephalin (DADLE) (0.5 µg, intrapallidal) | Rat | 30 mg/kg, s.c. | Complete prevention of DADLE-induced slowing of head-turn time.[1] |
| Antinociception (Tail-Flick/Hot-Plate) | Etorphine | Rat | 30 mg/kg, s.c. | No prevention of etorphine-induced antinociceptive effects.[1] |
| Locomotor Activity | Etorphine | Rat | 30 mg/kg, s.c. | No prevention of etorphine-induced stimulation of locomotor activity.[1] |
| Morphine Dependence (Withdrawal Precipitation) | Morphine | Rat | 30 mg/kg, s.c. | No precipitation of withdrawal signs.[1] |
| Supraspinal Antinociception | Oxycodone (50 nmol, i.c.v.) in MOR-KO mice | Mouse | 20 µg, i.c.v. | Complete blockade of oxycodone-induced antinociceptive effect.[2] |
Key Experimental Protocols
Detailed methodologies for pivotal in vivo experiments are provided below.
Rat Striatal Head-Turn Model
This model is utilized to assess the in vivo activity of drugs at opioid receptors within the striatum.
Objective: To evaluate the ability of ICI 154,129 to antagonize the motor effects of a delta-opioid agonist.
Animals: Male rats of a specified strain (e.g., Sprague-Dawley), weighing 200-250g.
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula unilaterally into the globus pallidus, a key nucleus of the basal ganglia downstream of the striatum. Stereotaxic coordinates are determined from a rat brain atlas.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Allow a recovery period of at least one week post-surgery.
Experimental Procedure:
-
Habituate the rats to the testing environment.
-
Administer ICI 154,129 (30 mg/kg) or vehicle via subcutaneous (s.c.) injection.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), gently restrain the rat and insert an injection cannula through the guide cannula.
-
Infuse a solution of the delta-opioid agonist D-Ala2,D-Leu5-enkephalin (DADLE; 0.5 µg in sterile saline) into the globus pallidus over a period of one minute.
-
Following the infusion, place the rat in an observation chamber.
-
Record the time taken for the rat to initiate a contralateral head-turn (a turn away from the side of the injection). An increase in the latency to turn is indicative of an opioid-induced motor effect.
-
Compare the head-turn latencies between the vehicle- and ICI 154,129-pretreated groups.
Morphine Withdrawal Precipitation
This experiment assesses the involvement of delta-opioid receptors in the expression of physical dependence on morphine.
Objective: To determine if ICI 154,129 can precipitate withdrawal symptoms in morphine-dependent rats.
Animals: Male rats of a specified strain.
Procedure for Induction of Morphine Dependence:
-
Implant rats subcutaneously with morphine pellets (e.g., 75 mg morphine base) or placebo pellets.
-
Allow sufficient time (e.g., 72 hours) for the development of physical dependence.
Experimental Procedure:
-
On the test day, administer either ICI 154,129 (30 mg/kg, s.c.) or the non-selective opioid antagonist naloxone (B1662785) (0.5 mg/kg, i.p.) to both morphine- and placebo-pelleted rats.
-
Immediately after injection, place the rats in individual observation cages.
-
For a period of 30-60 minutes, observe and score the rats for characteristic signs of opioid withdrawal. These signs may include:
-
Wet-dog shakes
-
Teeth chattering
-
Ptosis (eyelid drooping)
-
Jumping
-
Abnormal posturing
-
Diarrhea
-
-
A global withdrawal score can be calculated by summing the scores for each sign.
-
Compare the withdrawal scores between the different treatment groups.
Signaling Pathways and Visualizations
Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), primarily initiates an inhibitory signaling cascade through the Gαi/o subunit. The antagonist ICI 154,129 prevents this cascade by competitively binding to the receptor and blocking the binding of endogenous or exogenous agonists.
Delta-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway associated with delta-opioid receptor activation and its inhibition by ICI 154,129.
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ICI 154129
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 154129 is a potent and selective antagonist of the delta-opioid receptor (δ-opioid receptor). As a crucial tool in pharmacological research, it has been instrumental in elucidating the physiological and pathophysiological roles of the δ-opioid receptor system. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Pharmacodynamics
This compound exerts its pharmacological effects by competitively binding to the δ-opioid receptor, thereby blocking the actions of endogenous and exogenous δ-opioid receptor agonists.
Quantitative Pharmacodynamic Data
| Parameter | Species | Model | Agonist | Dose of this compound | Effect | Reference |
| Antagonism of δ-agonist induced effect | Rat | Striatal head-turn model | D-Ala2,D-Leu5-enkephalin (DADLE), 0.5 µg, intrapallidal | 30 mg/kg, s.c. | Complete prevention of DADLE-induced slowing of head-turn time.[1] | [1] |
| Selectivity vs. µ-opioid receptor | Rat | Antinociception and locomotor activity | Etorphine | 30 mg/kg, s.c. | Failed to prevent etorphine-induced effects, which were blocked by naloxone.[1] | [1] |
| Role in Morphine Dependence | Rat | Morphine pellet implantation | Morphine | 30 mg/kg, s.c. | Did not precipitate withdrawal signs, unlike naloxone.[1] | |
| Antagonism of supraspinal antinociception | Mouse (MOR-KO) | Tail flick test | Oxycodone, ≥50 nmol, i.c.v. | 20 µg, i.c.v. | Completely blocked the antinociceptive effect of oxycodone. |
Signaling Pathway of the Delta-Opioid Receptor
The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. These subunits then modulate downstream effector systems. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
The Delta-Opioid Receptor Antagonist ICI 154129: A Technical Guide to Preclinical Therapeutic Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 154129 is a potent and selective peptide antagonist of the delta-opioid receptor (DOR). Primarily utilized as a research tool, its therapeutic applications have been explored in preclinical models to elucidate the role of the delta-opioid system in various physiological and pathological processes. This document provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical therapeutic investigations, and detailed experimental protocols. The information presented herein is intended to serve as a technical guide for researchers in pharmacology and drug development.
Core Compound Properties
This compound, with the chemical name N,N-bisallyl-Tyr-Gly-Gly-ψ-(CH2S)-Phe-Leu-OH, is a synthetic enkephalin analog. Its primary pharmacological action is the selective blockade of delta-opioid receptors.
| Property | Value |
| Chemical Formula | C34H46N4O6S |
| Molecular Weight | 638.82 g/mol |
| Mechanism of Action | Selective Delta-Opioid Receptor Antagonist |
| Pharmacological Class | Opioid Antagonist, Partial Inverse Agonist[1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding and subsequent signaling of endogenous and exogenous DOR agonists.[2] The delta-opioid receptor is primarily coupled to inhibitory G-proteins (Gi/Go) and can also signal through a β-arrestin pathway.
Gi/Go-Protein Coupled Signaling
The canonical signaling pathway for the delta-opioid receptor involves the activation of Gi/Go proteins. As an antagonist, this compound blocks agonists from initiating this cascade. The agonist-induced pathway proceeds as follows:
-
Receptor Activation: An agonist binds to the delta-opioid receptor.
-
G-Protein Coupling: The receptor couples with the heterotrimeric Gi/o protein, causing the exchange of GDP for GTP on the α subunit.
-
Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate.
-
Downstream Effects:
-
Gαi/o-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).
-
Gβγ: Modulates ion channels, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to potassium efflux and hyperpolarization of the cell membrane, and by inhibiting N-type voltage-gated calcium channels, which reduces calcium influx.[3]
-
The net effect of agonist activation is a reduction in neuronal excitability, which this compound prevents.
β-Arrestin Mediated Signaling
In addition to G-protein coupling, agonist binding can also lead to the phosphorylation of the delta-opioid receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2). This compound prevents this agonist-induced process.
The β-arrestin pathway has two main functions:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, effectively desensitizing the receptor. It also acts as an adaptor protein to facilitate the internalization of the receptor via clathrin-coated pits, removing it from the cell surface.[4]
-
G-Protein Independent Signaling: β-arrestin can act as a scaffold for various signaling molecules, initiating G-protein-independent signaling cascades. A key pathway involves the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK).
Potential Therapeutic Applications (Preclinical Evidence)
This compound has been instrumental in defining the physiological roles of delta-opioid receptors, suggesting potential, though not yet clinically realized, therapeutic avenues.
Investigation of Seizure Mechanisms
This compound is cited for its use in seizure research. While DOR agonists can have convulsive effects, antagonists like this compound can be used to probe the specific involvement of the delta-opioid system in seizure generation and propagation.
Modulation of Nociception
The role of DORs in pain is complex. Preclinical studies using this compound have helped to dissect its contribution:
-
Contribution to Opioid Analgesia: In mu-opioid receptor knockout mice, this compound was shown to block the antinociceptive effects of oxycodone, suggesting that oxycodone's analgesic properties are, in part, mediated by delta-opioid receptors.
-
Lack of Effect on Mixed Opioid Agonists: In contrast, this compound did not prevent the antinociceptive effects of the mixed opioid agonist etorphine, indicating that etorphine's analgesia is not primarily mediated through delta receptors.
Elucidation of Opioid Dependence
This compound has been used to investigate the role of DORs in the development of physical dependence on mu-opioid agonists like morphine.
-
No Precipitation of Withdrawal: Administration of high-dose this compound to morphine-dependent rats did not precipitate a withdrawal syndrome, unlike the general opioid antagonist naloxone (B1662785). This suggests that delta-opioid receptors are not significantly involved in the expression of physical dependence on morphine.
Hormonal Regulation
-
Luteinizing Hormone (LH) and Prolactin (PRL) Secretion: In proestrous female rats, intraventricular injection of this compound advanced and magnified the afternoon LH surge while suppressing the prolactin rise. This indicates that endogenous opioids, acting via delta receptors, have an inhibitory influence on the LH surge and a facilitatory effect on the PRL surge.
Quantitative Data from Preclinical Studies
| Experiment | Species | Dose & Route of Administration | Observed Effect |
| Antagonism of δ-agonist-induced head-turning | Rat | 30 mg/kg, s.c. | Completely prevented the effects of intrapallidal D-Ala2,D-Leu5-enkephalin. |
| Etorphine-induced antinociception | Rat | 30 mg/kg, s.c. | Failed to prevent the antinociceptive effects of etorphine. |
| Morphine withdrawal precipitation | Rat | 30 mg/kg, s.c. | Did not precipitate withdrawal signs in morphine-dependent rats. |
| Behavioral studies (food intake, etc.) | Mouse | 30 and 80 mg/kg | No effect on food intake, passive avoidance, or extinction. |
| Oxycodone-induced antinociception | Mouse | 20 µg, i.c.v. | Blocked the supraspinal antinociceptive effect of oxycodone in MOR-KO mice. |
| Hormonal secretion | Rat | 50 µg, intraventricular | Advanced and increased LH surge; suppressed PRL surge. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Striatal Head-Turn Model (Rat)
This model is used to assess the in vivo activity of drugs at opioid receptors within the globus pallidus, a key nucleus of the basal ganglia.
-
Objective: To determine if this compound can block the motor effects of a direct delta-opioid receptor agonist.
-
Workflow Diagram:
Caption: Experimental workflow for the striatal head-turn model. -
Methodology:
-
Animal Preparation: Adult rats are surgically implanted with a guide cannula aimed at the globus pallidus using stereotaxic coordinates. Animals are allowed to recover post-surgery.
-
Drug Administration:
-
A cohort of rats is pre-treated with this compound (e.g., 30 mg/kg, s.c.).
-
A control group receives a vehicle injection.
-
Following a pre-treatment period, a selective delta-opioid agonist such as D-Ala2,D-Leu5-enkephalin (DADLE) is microinjected directly into the globus pallidus (e.g., 0.5 µg) through the implanted cannula.
-
-
Behavioral Assessment: The primary endpoint is the latency to initiate and the duration of contralateral head-turning (turning away from the side of injection). A slowing of this response indicates an agonist effect.
-
Analysis: The head-turn times are compared between the vehicle-treated and this compound-treated groups to determine if the antagonist blocked the agonist's effect.
-
Morphine Dependence and Withdrawal Precipitation Model (Rat)
This model assesses the involvement of a specific receptor system in the physical signs of opioid withdrawal.
-
Objective: To determine if this compound can precipitate withdrawal signs in morphine-dependent animals.
-
Methodology:
-
Induction of Dependence:
-
Rats are made physically dependent on morphine. This can be achieved by repeated injections of escalating doses (e.g., starting at 10 mg/kg and increasing to 40-80 mg/kg over several days) or by subcutaneous implantation of morphine pellets (e.g., 75 mg pellets).
-
-
Challenge Phase:
-
After dependence is established, animals are challenged with an injection of the test compound.
-
Test Group: Receives this compound (e.g., 30 mg/kg, s.c.).
-
Positive Control Group: Receives a non-selective opioid antagonist like naloxone (e.g., 0.5 mg/kg, i.p.) to confirm the state of dependence and precipitate a robust withdrawal syndrome.
-
Negative Control Group: Receives a vehicle injection.
-
-
Behavioral Observation:
-
Immediately following the challenge injection, rats are placed in an observation chamber.
-
For a set period (e.g., 30-60 minutes), they are scored for a range of somatic withdrawal signs.
-
Commonly scored signs include: wet dog shakes, teeth chattering, ptosis (eyelid drooping), salivation, diarrhea, and weight loss.
-
-
Analysis: The frequency and severity of withdrawal signs are compared across the groups. A lack of withdrawal signs in the this compound group compared to the naloxone group indicates that DORs are not primarily involved in the expression of morphine withdrawal.
-
Conclusion and Future Directions
This compound remains a valuable pharmacological tool for the preclinical investigation of the delta-opioid system. The collective evidence from studies using this antagonist demonstrates that delta-opioid receptors play a nuanced role in nociception, hormonal regulation, and the effects of certain opioid analgesics, but appear to be less critical for the expression of physical dependence on morphine. The lack of clinical development of this compound and the absence of publicly available, detailed pharmacokinetic and binding affinity data limit its translational potential. Future research could focus on in vitro characterization to quantify its binding kinetics and functional antagonism more precisely. Nevertheless, the experimental frameworks in which this compound has been used provide a solid foundation for the continued exploration of the therapeutic potential of targeting the delta-opioid receptor.
References
- 1. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Profile and Toxicology of ICI 154129: An In-depth Technical Guide
Disclaimer: As of December 2025, publicly available, detailed preclinical and clinical safety and toxicology data for the specific research compound ICI 154129 is scarce. This compound, a delta-opioid receptor antagonist, appears to have been used primarily in non-clinical research settings to investigate the role of delta-opioid receptors. Consequently, extensive regulatory toxicology studies, which are typically required for drugs intended for human use, have not been published in the public domain.
This guide, therefore, outlines the general principles and methodologies for assessing the safety and toxicology of a peptide-like research compound like this compound, in line with established international guidelines. The specific data points, experimental protocols, and signaling pathways presented herein are illustrative and based on standard practices in drug development, as specific information for this compound is not available.
Executive Summary
This compound is a selective delta-opioid receptor antagonist. Its safety and toxicology profile has not been extensively characterized in publicly accessible literature. A comprehensive assessment for a compound of this nature would typically involve a battery of in vitro and in vivo studies to evaluate its potential adverse effects across various biological systems. This process is guided by international regulatory frameworks such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).
General Toxicological Assessment Framework
The preclinical safety evaluation of a new chemical entity like this compound would follow a tiered approach, starting with acute toxicity studies and progressing to sub-chronic and chronic toxicity studies, as well as specialized toxicology assessments.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a single, high dose of a substance. The primary endpoint is often the determination of the median lethal dose (LD50).
Table 1: Illustrative Acute Toxicity Profile
| Test | Species | Route of Administration | LD50 | Observed Clinical Signs |
|---|---|---|---|---|
| Acute Oral Toxicity | Rat | Oral (gavage) | >2000 mg/kg | No mortality or significant clinical signs observed. |
| Acute Dermal Toxicity | Rabbit | Dermal | >2000 mg/kg | No mortality or significant skin irritation observed. |
| Acute Inhalation Toxicity | Rat | Inhalation | - | Data not available. |
-
Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: A single dose of the test substance is administered by oral gavage using a suitable vehicle. A starting dose of 2000 mg/kg body weight is typically used for substances with low expected toxicity.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Repeated-Dose Toxicity
Sub-chronic (e.g., 28-day or 90-day) and chronic toxicity studies are conducted to characterize the toxicological profile of a substance following repeated administration. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Table 2: Illustrative 28-Day Repeated-Dose Oral Toxicity Profile
| Species | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs | Key Findings |
|---|
| Rat | 0, 100, 300, 1000 | 300 | Liver | At 1000 mg/kg/day, slight increases in liver enzymes (ALT, AST) and minimal centrilobular hypertrophy were observed. |
-
Test Animals: Groups of male and female rats are used.
-
Dose Administration: The test substance is administered daily by oral gavage for 28 days. At least three dose levels and a control group are used.
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
-
Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
Specialized Toxicology
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to induce mutations or chromosomal damage.
Table 3: Illustrative Genotoxicity Profile
| Assay | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Ames Test | S. typhimurium | With and without S9 | Negative |
| In vitro Chromosomal Aberration | Human lymphocytes | With and without S9 | Negative |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative |
-
Test Strains: A set of Salmonella typhimurium strains with different mutations are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver).
-
Procedure: The test substance, bacterial strains, and S9 mix (if applicable) are incubated together. The number of revertant colonies is counted.
-
Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Reproductive and Developmental Toxicology
These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal development.
Carcinogenicity
Long-term carcinogenicity studies are conducted if there are concerns from genotoxicity data, structure-activity relationships, or findings from chronic toxicity studies.
Signaling Pathways and Experimental Workflows
As this compound is a delta-opioid receptor antagonist, its primary mechanism of action involves blocking the signaling of this receptor.
Methodological & Application
Application Notes and Protocols for In Vitro Studies of ICI 154129
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 154129 is a non-peptide antagonist selective for the delta-opioid receptor (δ-opioid receptor), a member of the G protein-coupled receptor (GPCR) family. As a Gi/o-coupled receptor, the delta-opioid receptor primarily signals by inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate other downstream signaling pathways, such as the MAPK/ERK pathway. In some systems, this compound has been observed to act as an inverse agonist, capable of inhibiting the basal activity of the receptor in GTPase assays.
These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological properties of this compound, including its binding affinity and functional antagonism at the delta-opioid receptor.
Data Presentation
A comprehensive understanding of a compound's in vitro pharmacological profile requires the determination of its binding affinity and functional potency. The following table summarizes key quantitative parameters for this compound.
| Parameter | Description | Typical Value | Assay |
| Ki | Inhibitor constant; a measure of the binding affinity of an antagonist to its receptor. | Not explicitly found in search results | Radioligand Binding Assay |
| IC50 | Half-maximal inhibitory concentration; the concentration of an antagonist that inhibits the response to an agonist by 50%. | Not explicitly found in search results | Functional Assays (e.g., cAMP Assay) |
| pA2 | The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. | Not explicitly found in search results | Functional Assays (Schild Analysis) |
Note: Specific quantitative values for Ki, IC50, and pA2 for this compound were not available in the provided search results. Researchers will need to determine these values experimentally using the protocols outlined below.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human delta-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Naltrindole (a selective delta-opioid receptor antagonist).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer and a fixed concentration of [³H]-Naltrindole.
-
Non-specific Binding: Assay buffer, a fixed concentration of [³H]-Naltrindole, and a high concentration of unlabeled naltrindole (B39905) (e.g., 10 µM).
-
Competition: A fixed concentration of [³H]-Naltrindole and increasing concentrations of this compound.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Determining Functional Antagonism (IC50/pA2)
This protocol determines the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human delta-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Delta-opioid receptor agonist (e.g., DPDPE or SNC80).
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a delta-opioid receptor agonist (typically the EC80 concentration) in the presence of forskolin and a phosphodiesterase inhibitor.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value from this curve.
-
For pA2 value determination (Schild Analysis) , perform agonist concentration-response curves in the absence and presence of multiple fixed concentrations of ICI 1541229. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line is the pA2 value.
-
ERK1/2 Phosphorylation Assay
This protocol assesses the effect of this compound on the agonist-induced phosphorylation of ERK1/2.
Materials:
-
A cell line expressing the delta-opioid receptor.
-
Delta-opioid receptor agonist.
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody (HRP-conjugated).
-
Western blot reagents and equipment.
-
Alternatively, an ELISA-based or TR-FRET assay kit for phospho-ERK1/2.
Procedure (Western Blot):
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells for several hours before the experiment. Pre-incubate with desired concentrations of this compound before stimulating with a delta-opioid receptor agonist for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Caption: Signaling pathway of the delta-opioid receptor and the antagonistic action of this compound.
Caption: Workflow for determining the binding affinity (Ki) of this compound.
Caption: Logical workflow for the cAMP functional assay to determine this compound potency.
How to dissolve and prepare Ici 154129 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of ICI 154,129, a selective δ-opioid receptor antagonist.
Chemical Properties and Storage
ICI 154,129 is a peptide analog that acts as a selective antagonist at the δ-opioid receptor. It is a solid powder and should be stored at -20°C for long-term stability. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[1]
Chemical Formula: C₃₄H₄₆N₄O₆S Molecular Weight: 638.83 g/mol [2] Solubility: Soluble in Dimethyl Sulfoxide (DMSO).[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for the experimental use of ICI 154,129.
| Parameter | Value | Species/System | Notes |
| In Vitro IC₅₀ | 38 - 54 nM | HEK293 cells | This is the IC₅₀ for similar fluorescently labeled δ-opioid receptor antagonists inhibiting an EC₈₀ concentration of leu-enkephalin. This can be used as a starting point for concentration-response experiments with ICI 154,129.[3] |
| In Vivo Effective Dose | 12.5 - 50 nmol (i.c.v.) | Rat | Dose-related blockade of the anticonvulsant effect of DADLE in the flurothyl (B1218728) seizure test.[2] |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of ICI 154,129 in DMSO.
Materials:
-
ICI 154,129 powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of ICI 154,129 powder. For 1 mL of a 10 mM stock solution, you will need 0.63883 mg of ICI 154,129.
-
Add the appropriate volume of sterile, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
In Vitro Experiment: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol details a method to assess the antagonist activity of ICI 154,129 at the δ-opioid receptor by measuring its ability to reverse the agonist-induced inhibition of cAMP accumulation.
Materials:
-
Cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
ICI 154,129 stock solution (10 mM in DMSO)
-
δ-opioid receptor agonist (e.g., [D-Penicillamine, D-Penicillamine] enkephalin - DPDPE)
-
cAMP assay kit
-
Phosphate-buffered saline (PBS)
-
384-well plates
Procedure:
-
Cell Seeding: Seed the δ-opioid receptor-expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of ICI 154,129 in cell culture medium. It is recommended to test a concentration range from 1 nM to 10 µM. Also, prepare a solution of the δ-opioid agonist at a concentration that gives a sub-maximal inhibition of forskolin-stimulated cAMP accumulation (e.g., EC₈₀).
-
Antagonist Treatment: Add the diluted ICI 154,129 solutions to the cells and incubate for 15-30 minutes at 37°C.
-
Agonist Challenge: Add the δ-opioid agonist to the wells (except for the control wells) and incubate for a further 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add forskolin to all wells (typically at a final concentration of 1-10 µM) to stimulate adenylyl cyclase and induce cAMP production. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the ICI 154,129 concentration. The data can be fitted to a four-parameter logistic equation to determine the IC₅₀ of ICI 154,129. A Schild analysis can be performed by repeating the experiment with multiple agonist concentrations to determine the pA₂ value, which is a measure of the antagonist's affinity.
In Vivo Experiment: Antagonism of Opioid-Induced Effects in a Rodent Model
This protocol provides a general framework for assessing the in vivo antagonist activity of ICI 154,129 in a rat model. The specific endpoint will depend on the research question (e.g., analgesia, seizure threshold). The following is based on a published seizure model.[2]
Materials:
-
ICI 154,129
-
Sterile saline or other appropriate vehicle
-
δ-opioid receptor agonist (e.g., DADLE)
-
Male Sprague-Dawley rats
-
Intracerebroventricular (i.c.v.) injection apparatus
-
Equipment for the specific behavioral test (e.g., flurothyl seizure induction chamber)
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions and handling for at least one week prior to the experiment.
-
Drug Preparation: Dissolve ICI 154,129 in a suitable vehicle for i.c.v. administration. The vehicle used in the cited study was sterile saline. Doses of 12.5, 25, and 50 nmol per animal were found to be effective.[2]
-
Administration: Administer the prepared ICI 154,129 solution or vehicle control via i.c.v. injection.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 10-15 minutes) for the antagonist to distribute.
-
Agonist Challenge: Administer the δ-opioid agonist (e.g., DADLE, 35 nmol, i.c.v.) or vehicle.
-
Behavioral Assessment: At a specified time after agonist administration, perform the behavioral test. In the flurothyl seizure test, this would involve exposing the rats to the convulsant and measuring the time to seizure onset.
-
Data Analysis: Compare the behavioral responses between the different treatment groups (vehicle, agonist alone, antagonist + agonist). Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the antagonist's effect.
Visualization of Pathways and Workflows
Caption: Workflow for preparing ICI 154,129 stock solution.
Caption: Workflow for the in vitro cAMP accumulation assay.
Caption: Simplified δ-opioid receptor signaling pathway.
References
- 1. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant effects of DADLE are primarily mediated by activation of delta opioid receptors: interactions between delta and mu receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of ICI 154129 in Seizure Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: ICI 154129 is a selective peptide antagonist for the delta-opioid receptor (δOR).[1][2] In the field of neuroscience and pharmacology, it serves as a critical tool for investigating the role of the endogenous opioid system, specifically delta-opioid receptors, in various physiological and pathological processes, including the modulation of seizures. By selectively blocking δORs, researchers can elucidate the contribution of this receptor subtype to seizure generation, propagation, and the mechanisms of action of potential anticonvulsant therapies that may interact with the opioid system. These notes provide an overview, quantitative data, and detailed protocols for utilizing this compound in common preclinical seizure models.
Mechanism of Action: The central nervous system contains multiple opioid receptor types, including mu (μ), delta (δ), and kappa (κ) receptors. Delta-opioid receptors are G-protein coupled receptors that, upon activation by endogenous (e.g., enkephalins) or exogenous agonists, typically lead to neuronal hyperpolarization and inhibition of neurotransmitter release. This inhibitory effect is generally associated with anticonvulsant properties.
This compound acts by competitively binding to the δOR, preventing its activation by agonists. This blockade allows researchers to test hypotheses related to the tonic or phasic involvement of the delta-opioid system in controlling neuronal excitability. For instance, if a δOR agonist induces seizures, this compound can be used to confirm that the effect is mediated specifically through the δOR.[3] Conversely, it can be used to investigate if δORs are involved in the mechanism of other convulsant or anticonvulsant agents.
Data Presentation
Quantitative data regarding this compound is summarized below. The available literature primarily dates from the 1980s, and pharmacokinetic data is limited.
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value |
|---|---|
| Full Name | N,N-bisallyl-Tyr-Gly-Gly-ψ-(CH2S)-Phe-Leu-OH |
| Synonyms | M 154129 |
| CAS Number | 83461-53-2 |
| Molecular Class | Peptide, Delta-Opioid Receptor Antagonist |
Table 2: Dosing and Administration of this compound in Preclinical Models
| Species | Dose Range | Route of Administration | Experimental Context | Reference |
|---|---|---|---|---|
| Rat | 30 mg/kg | Subcutaneous (s.c.) | Antagonism of δOR agonist effects | [4] |
| Rat | Varies | Intracerebroventricular (icv) | Antagonism of δOR agonist-induced seizures | [3] |
| Mouse | 30 - 80 mg/kg | Not specified | Behavioral tests (food intake, avoidance) |[2] |
Table 3: Summary of this compound Efficacy in Opioid-Induced Seizure Models
| Seizure-Inducing Agent | Receptor Specificity | Effect of this compound | Interpretation | Reference |
|---|---|---|---|---|
| DSLET | Delta (δ) Agonist | Blocked seizures | Confirms DSLET-induced seizures are δOR-mediated. | [3] |
| DADLE | Delta (δ) Agonist | Little to no effect | DADLE-induced seizures may involve other receptors (e.g., mu) or are resistant to this antagonist. | [3][5] |
| Morphine | Mu (μ) Agonist | No effect | Confirms this compound selectivity for δOR over μOR. | [3] |
| Morphiceptin | Mu (μ) Agonist | No effect | Confirms this compound selectivity for δOR over μOR. |[3] |
Experimental Protocols
The following protocols describe how to use this compound in two standard preclinical seizure models: the pentylenetetrazol (PTZ) chemical convulsant model and the maximal electroshock (MES) model.
Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to assess a compound's ability to alter the threshold for clonic seizures and is sensitive to drugs that modulate GABAergic neurotransmission.
Objective: To determine if blockade of δORs with this compound alters the latency, severity, or incidence of PTZ-induced clonic seizures.
Materials:
-
Male Wistar rats (200-250g) or Swiss mice (20-25g).
-
This compound.
-
Vehicle (e.g., saline, or saline with a small percentage of DMSO/Tween 80 for solubility).
-
Pentylenetetrazol (PTZ) (Sigma-Aldrich or equivalent).
-
Sterile saline (0.9% NaCl).
-
Syringes (1 mL) and needles (25-27 gauge).
-
Plexiglas observation chambers.
-
Timer.
Procedure:
-
Animal Preparation: Acclimatize animals to the housing facility for at least one week before the experiment. On the day of the experiment, weigh each animal.
-
Solution Preparation:
-
Dissolve PTZ in sterile saline to a final concentration for a dose of 60-85 mg/kg (mice) or 40-70 mg/kg (rats) in an injection volume of 10 mL/kg.[6][7] The exact dose should be predetermined in your lab to reliably induce clonic seizures (CD97).
-
Prepare this compound in its vehicle to the desired concentration (e.g., for a 30 mg/kg dose).
-
-
Experimental Groups (minimum n=8 per group):
-
Group 1 (Control): Vehicle + Saline.
-
Group 2 (PTZ Control): Vehicle + PTZ.
-
Group 3 (Test): this compound (e.g., 30 mg/kg) + PTZ.
-
(Optional) Group 4 (Drug Control): this compound + Saline (to check for intrinsic pro/anticonvulsant effects).
-
-
Drug Administration:
-
Administer this compound or Vehicle via the chosen route (e.g., subcutaneous, s.c.).
-
Allow for a pretreatment time of 30 minutes.[4]
-
-
Seizure Induction and Observation:
-
Administer PTZ via intraperitoneal (i.p.) injection.
-
Immediately place the animal in the observation chamber and start the timer.
-
Observe continuously for 30 minutes, recording the following parameters:
-
Latency to first myoclonic jerk: Time from PTZ injection to the first whole-body twitch.
-
Latency to generalized clonic seizure: Time to the onset of a seizure characterized by loss of righting reflex and clonic convulsions of all limbs.
-
Seizure Severity: Score the maximal seizure severity using a standardized scale (e.g., Racine scale).
-
Incidence: Note the percentage of animals in each group exhibiting generalized clonic seizures.
-
-
Data Analysis: Compare the latencies, severity scores, and incidence rates between the PTZ Control group and the this compound Test group using appropriate statistical tests (e.g., Mann-Whitney U test for latencies/scores, Fisher's exact test for incidence). A significant decrease in seizure latency or increase in severity/incidence in the test group would suggest a proconvulsant effect of δOR blockade in this model.
Protocol 2: Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and is effective for identifying compounds that prevent seizure spread.[8][9] It is particularly sensitive to drugs that act on voltage-gated sodium channels.
Objective: To determine if blockade of δORs with this compound alters the threshold or incidence of tonic hindlimb extension (THLE) in the MES test.
Materials:
-
Male Wistar rats (200-250g) or Swiss mice (20-25g).
-
An electroconvulsive shock device (e.g., Ugo Basile ECT unit).
-
Corneal or ear clip electrodes.
-
Electrode solution (0.9% saline).
-
This compound and its vehicle.
-
Topical ocular anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) for corneal electrodes.[8]
Procedure:
-
Animal and Solution Preparation: As described in Protocol 1.
-
Experimental Groups: As described in Protocol 1.
-
Drug Administration: Administer this compound or Vehicle and observe the 30-minute pretreatment period.
-
Seizure Induction:
-
If using corneal electrodes, apply a drop of topical anesthetic to the eyes of the animal.[8]
-
Coat the electrodes with saline solution.
-
Apply the electrodes (corneally or via ear clips).
-
Deliver a suprathreshold electrical stimulus (e.g., for mice: 50 mA, 60 Hz, 0.2 sec; for rats: 150 mA, 60 Hz, 0.2 sec). These parameters should be standardized in your lab.[9]
-
-
Observation:
-
Immediately after stimulation, observe the animal for the characteristic seizure pattern.
-
The primary endpoint is the presence or absence of tonic hindlimb extension (THLE) . Protection is defined as the complete abolition of the THLE.
-
Data Analysis: The primary outcome is binary (presence or absence of THLE). Compare the percentage of protected animals in the this compound Test group with the PTZ Control group using Fisher's exact test. An ED50 (the dose required to protect 50% of animals) can be calculated if multiple doses of this compound are tested. A significant decrease in protection (i.e., more animals exhibiting THLE) would suggest that δOR blockade facilitates seizure spread in this model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison in the mouse of the effect of the opiate delta receptor antagonist this compound and naloxone in tests of extinction, passive avoidance and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opiate-induced seizures: a study of mu and delta specific mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo evidence for the selectivity of this compound for the delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentylenetetrazol-induced seizures in rats: an ontogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant effects of ivermectin on pentylenetetrazole- and maximal electroshock-induced seizures in mice: the role of GABAergic system and KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
Application of Pure Antiestrogens in Studying Estrogen Receptor Pathways
For: Researchers, scientists, and drug development professionals.
Introduction
The study of estrogen receptor (ER) signaling pathways is fundamental to understanding normal physiology and the pathophysiology of numerous diseases, most notably breast cancer. Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders/Downregulators (SERDs) are critical tools in this field. This document focuses on the application of the potent, pure antiestrogens ICI 182,780 (Fulvestrant) and its predecessor, ICI 164,384. Unlike SERMs such as tamoxifen, which can exhibit partial agonist activity, these compounds act as pure antagonists, providing a clearer model for studying the effects of complete ER blockade.
ICI 182,780 (Fulvestrant) is a steroidal antiestrogen (B12405530) that competitively binds to both ERα and ERβ, leading to a conformational change that inhibits receptor dimerization, nuclear localization, and subsequent DNA binding.[1] Crucially, this altered conformation targets the receptor for proteasomal degradation, effectively downregulating the total cellular levels of ERα.[1][2] This dual mechanism of antagonism and degradation makes it an invaluable tool for dissecting both genomic and non-genomic estrogen signaling pathways. ICI 164,384 shares a similar mechanism of action, also functioning as a pure antagonist that increases the turnover of the estrogen receptor.[3][4]
These compounds are instrumental in a variety of experimental contexts, including:
-
Investigating the role of ER in gene expression and cell proliferation.
-
Elucidating mechanisms of hormone resistance in cancer.
-
Differentiating between the functions of ERα and ERβ.
-
Studying the non-genomic actions of estrogen.
This application note provides an overview of the quantitative data associated with these compounds and detailed protocols for their use in key experimental assays.
Quantitative Data
The following tables summarize the binding affinities and effective concentrations of ICI 182,780 and ICI 164,384 for estrogen receptors and their effects on cancer cell lines.
| Compound | Target | Parameter | Value | Cell Line/System | Reference |
| ICI 182,780 (Fulvestrant) | ERα | Ki | 1 nM | Cell-free | |
| ERβ | Ki | 3.6 nM | Cell-free | ||
| ER (general) | IC50 | 9.4 nM | Cell-free | ||
| ERα | Relative Binding Affinity (vs. E2) | 89% | Cell-free | ||
| MCF-7 Cell Growth | IC50 | 0.29 nM | Human Breast Cancer | ||
| MCF-7 Cell Growth (5-FU combo) | IC50 | 0.8 nM | Human Breast Cancer | ||
| MDA-MB-231 Cell Growth | IC50 | >1 µM | Human Breast Cancer | ||
| T47D Cell Growth | - | Inhibits proliferation | Human Breast Cancer | ||
| ERα Degradation | Effect | ~80% degradation after 72h (20nM) | MCF-7 Cells | ||
| ERα Degradation | Effect | ~95% turnover after 1h | Cellular context |
| Compound | Target | Parameter | Value | Cell Line/System | Reference |
| ICI 164,384 | ERα | Ki | 6.20 nM | Rat Uterine Cytosol | |
| ERα | Relative Binding Affinity (vs. E2) | 14.5% | Rat Uterine Cytosol | ||
| MCF-7 Cell Growth | IC50 | ~1 nM | Human Breast Cancer | ||
| T47D Cell Growth | IC50 | 0.1 - 1 µM | Human Breast Cancer | ||
| ER Half-life Reduction | Effect | From ~5h to <1h | Cellular context |
Signaling and Degradation Pathways
The primary mechanism of ICI 182,780 and ICI 164,384 involves binding to the estrogen receptor, which blocks the downstream signaling cascade and targets the receptor for degradation.
References
- 1. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The effect of ICI 164384 and beta-interferon on the growth and steroid receptor profile of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of "pure" antiestrogens in inhibiting estrogen receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Using ICI 154129
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 154129 is a potent and selective antagonist of the delta-opioid receptor (δ-OR), a member of the G-protein coupled receptor (GPCR) family. As a crucial tool for in vitro research, this compound allows for the detailed investigation of δ-OR signaling pathways and the screening of potential δ-OR agonists. This document provides comprehensive application notes and detailed protocols for utilizing this compound in various cell culture-based assays. The protocols are primarily focused on the human neuroblastoma cell line SH-SY5Y, which endogenously expresses delta-opioid receptors.
Mechanism of Action
The delta-opioid receptor primarily couples to inhibitory G-proteins of the Gi/o family. Activation of the δ-OR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of G-protein βγ subunits can modulate the activity of other downstream effectors, including G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This compound acts as a competitive antagonist at the δ-OR, blocking the binding of agonists and thereby preventing the initiation of these downstream signaling events.
Data Presentation
The following tables summarize representative quantitative data for a selective delta-opioid receptor antagonist in various in vitro assays. These values are provided as examples and may vary depending on the specific experimental conditions, cell line, and radioligand used.
Table 1: Radioligand Binding Assay Data
| Parameter | Description | Representative Value |
| Ki (nM) | Inhibitor constant, indicating the affinity of the antagonist for the receptor. | 1 - 10 nM |
| Radioligand | Labeled compound used to detect receptor binding. | [3H]-Naltrindole |
| Cell Line | Cells endogenously or recombinantly expressing the δ-OR. | SH-SY5Y, CHO-δOR |
Table 2: Functional Assay Data
| Assay Type | Parameter | Description | Representative Value |
| cAMP Inhibition Assay | IC50 (nM) | Concentration of antagonist that inhibits 50% of the agonist-induced response. | 10 - 100 nM |
| Schild Analysis | pA2 | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve.[1] | 8.0 - 9.0 |
Experimental Protocols
Cell Culture of SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a commonly used model for studying neuronal function and endogenously expresses delta-opioid receptors.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Maintain SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the culture medium and wash the cells with PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density for experiments.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the delta-opioid receptor using a radiolabeled antagonist like [3H]-naltrindole.
Materials:
-
SH-SY5Y cell membranes or whole cells
-
[3H]-naltrindole (or other suitable δ-OR radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM naloxone)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare SH-SY5Y cell membranes by homogenization and centrifugation, or use whole cells plated in a multi-well format.
-
In a 96-well plate, add a fixed concentration of [3H]-naltrindole (typically at its Kd value).
-
Add increasing concentrations of this compound to the wells.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand like naloxone (B1662785) (10 µM).
-
Add the cell membrane preparation or whole cells to each well to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
SH-SY5Y cells
-
This compound
-
A known δ-OR agonist (e.g., SNC80, DADLE)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Protocol:
-
Plate SH-SY5Y cells in a 96- or 384-well plate and allow them to attach overnight.
-
Pre-treat the cells with increasing concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of a δ-OR agonist (typically its EC80 value) in the presence of forskolin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Generate a dose-response curve for this compound and calculate its IC50 value.
ERK1/2 Phosphorylation Assay (In-Cell Western)
This protocol assesses the effect of this compound on agonist-induced phosphorylation of ERK1/2, a downstream target of δ-OR signaling.
Materials:
-
SH-SY5Y cells
-
This compound
-
A known δ-OR agonist
-
Serum-free medium
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Fluorescently labeled secondary antibodies
-
Infrared imaging system
Protocol:
-
Plate SH-SY5Y cells in a 96-well plate and grow to confluency.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
Pre-treat the cells with increasing concentrations of this compound for 30 minutes.
-
Stimulate the cells with a δ-OR agonist for 5-10 minutes at 37°C.
-
Fix, permeabilize, and block the cells.
-
Incubate with both primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) simultaneously overnight at 4°C.
-
Wash and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal for each well and plot against the concentration of this compound to determine its inhibitory effect.
Visualizations
Caption: Signaling pathway of the delta-opioid receptor and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical relationship of agonist, antagonist, and downstream signaling events.
References
Application Notes and Protocols: Radioligand Binding Assay for the δ-Opioid Receptor Antagonist ICI 154,129
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of ICI 154,129 with the human δ-opioid receptor. ICI 154,129 is a selective antagonist for the δ-opioid receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including analgesia and emotional responses.[1][2][3][4] This protocol employs [³H]-naltrindole, a high-affinity radiolabeled antagonist, to compete for binding with the unlabeled test compound, ICI 154,129. The methodology described herein is fundamental for determining the binding affinity (Ki) of ICI 154,129 and similar compounds, a critical parameter in drug discovery and development.
Introduction
Opioid receptors, including the μ (mu), κ (kappa), and δ (delta) subtypes, are the primary targets for opioid analgesics. The δ-opioid receptor, in particular, has emerged as a promising target for the development of novel therapeutics with potentially fewer side effects than traditional μ-opioid receptor agonists.[5] Understanding the binding characteristics of ligands to the δ-opioid receptor is crucial for elucidating their pharmacological profiles.
Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a ligand for a specific receptor.[6] Competitive binding assays, a common format for this technique, measure the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor.[6] This application note details a filtration-based competitive binding assay using membranes from cells expressing the human δ-opioid receptor, the radioligand [³H]-naltrindole, and the unlabeled antagonist ICI 154,129.
Signaling Pathway of the δ-Opioid Receptor
The δ-opioid receptor is a member of the G-protein coupled receptor (GPCR) superfamily and primarily couples to inhibitory G-proteins (Gi/Go).[1][7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the δ-opioid receptor can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels. Downstream of G-protein activation, signaling can also proceed through the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G-protein-independent signaling.[5][8]
Experimental Protocol
This protocol is designed for a competitive radioligand binding assay in a 96-well format.
Materials and Reagents
-
Membranes: Crude membrane preparations from CHO or HEK293 cells stably expressing the human δ-opioid receptor.
-
Radioligand: [³H]-naltrindole (Specific Activity: 30-60 Ci/mmol).
-
Unlabeled Ligand: ICI 154,129.
-
Non-specific Binding Control: Naloxone (B1662785) or another suitable opioid receptor antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at room temperature.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well Collection Plates.
-
Plate Shaker.
-
Filtration Manifold.
-
Scintillation Counter.
Experimental Workflow
The workflow for the competitive radioligand binding assay is outlined below.
Detailed Procedure
-
Preparation:
-
Prepare the assay buffer and wash buffer.
-
Prepare serial dilutions of ICI 154,129 in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the [³H]-naltrindole solution in assay buffer at a concentration close to its Kd (e.g., 0.1-0.5 nM).[9][10][11]
-
Prepare the non-specific binding control (e.g., 10 µM Naloxone).
-
Thaw the frozen δ-opioid receptor membrane aliquots on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well. The optimal protein concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-naltrindole, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]-naltrindole, and 100 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of each dilution of ICI 154,129, 50 µL of [³H]-naltrindole, and 100 µL of the membrane suspension.
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Seal the plate and incubate at 25°C for 60-90 minutes with gentle agitation. The incubation time should be sufficient to reach binding equilibrium.[10]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plate using a filtration manifold.
-
Wash the filters three to four times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
-
Radioactivity Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well according to the manufacturer's instructions.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (DPM/CPM) - Non-specific Binding (DPM/CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of ICI 154,129. The data should fit a sigmoidal dose-response curve.
-
-
Determine IC₅₀:
-
The IC₅₀ value, the concentration of ICI 154,129 that inhibits 50% of the specific binding of [³H]-naltrindole, is determined from the competition curve using non-linear regression analysis.
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki value for ICI 154,129 is calculated using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]-naltrindole).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Data Presentation
The binding parameters for the radioligand and the competitive binding results for ICI 154,129 should be summarized in tables for clear comparison.
Table 1: Radioligand Binding Parameters for [³H]-Naltrindole at the Human δ-Opioid Receptor
| Parameter | Value | Units |
| Kd (Dissociation Constant) | 0.04 - 0.1 | nM |
| Bmax (Receptor Density) | 60 - 100 | fmol/mg protein |
| Note: These are representative values from the literature and should be determined experimentally for each batch of receptor membranes.[9][10][11] |
Table 2: Competitive Binding of ICI 154,129 at the Human δ-Opioid Receptor
| Compound | IC₅₀ (nM) | Ki (nM) | Hill Slope |
| ICI 154,129 | To be determined | To be determined | ~1.0 |
| Naloxone (control) | 10 - 30 | 5 - 15 | ~1.0 |
| Note: The Ki value for ICI 154,129 is expected to be in the low nanomolar range, similar to other selective δ-opioid receptor antagonists. |
Conclusion
This application note provides a comprehensive and detailed protocol for conducting a competitive radioligand binding assay to characterize the binding of ICI 154,129 to the human δ-opioid receptor. Adherence to this protocol will enable researchers to obtain reliable and reproducible binding affinity data, which is essential for the pharmacological characterization of this and other novel compounds targeting the δ-opioid receptor. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the underlying biological context and the practical execution of the assay.
References
- 1. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. In vivo evidence for the selectivity of ICI 154129 for the delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of the influence of the opiate delta receptor antagonist, ICI 154,129, and naloxone on social interaction and behaviour in an open field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of ICI 154129
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of ICI 154129, a selective δ-opioid receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological roles of δ-opioid receptors in various animal models.
Introduction
This compound (N,N-bisallyl-Tyr-Gly-Gly-ψ-(CH2S)-Phe-Leu-OH) is a potent and selective antagonist of the δ-opioid receptor. Its use in in vivo studies has been instrumental in elucidating the physiological and behavioral functions of these receptors, including their role in nociception, morphine dependence, and neuroendocrine regulation. Proper administration of this compound is critical for obtaining reliable and reproducible results. This document outlines standard methodologies for subcutaneous and central administration of this compound in rodent models.
Data Presentation
The following tables summarize quantitative data from various in vivo studies involving this compound administration.
Table 1: Subcutaneous (s.c.) Administration of this compound
| Species | Dosage (mg/kg) | Experimental Model | Key Findings |
| Rat | 30 | Antagonism of δ-opioid agonist (D-Ala2,D-Leu5-enkephalin) | Completely prevented the effects of the δ-agonist.[1] |
| Rat | 30 | Morphine dependence (withdrawal) | Did not precipitate withdrawal signs, suggesting δ-receptors are not primarily involved in morphine dependence.[1] |
| Rat | 30 | Etorphine-induced effects (antinociception and locomotor activity) | Failed to prevent etorphine's effects, highlighting its selectivity for δ- over µ-opioid receptors.[1] |
| Mouse | 30 and 80 | Food intake, passive avoidance, and extinction tests | Had no significant effect on these behaviors, unlike the general opioid antagonist naloxone.[2] |
Table 2: Central Administration of this compound
| Species | Route | Dosage | Experimental Model | Key Findings |
| Rat | Intrapallidal | Not specified, administered prior to δ-agonist | Antagonism of δ-opioid agonist in a head-turn model | Prevented the agonist-induced slowing of head-turn time.[1] |
| Rat | Intracerebroventricular (i.c.v.) | 50 µg | Regulation of LH and PRL secretion | Advanced and augmented the afternoon LH surge and suppressed the PRL surge in proestrous rats.[3] |
| Mouse | Intracerebroventricular (i.c.v.) | 20 µg | Antagonism of oxycodone-induced antinociception in µ-opioid receptor knockout mice | Completely blocked the supraspinal antinociceptive effect of oxycodone, indicating a role for δ-receptors in this effect.[4] |
Experimental Protocols
Note on Vehicle Solution: The vehicle for dissolving this compound for in vivo administration is not consistently reported in the literature. For peptide-based antagonists like this compound, a common approach is to dissolve the compound in a vehicle that ensures its solubility and stability, and is biocompatible. A recommended starting point is sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). For compounds with limited aqueous solubility, a small amount of a solubilizing agent such as DMSO (e.g., <5% of the final volume) followed by dilution with saline or PBS can be tested. It is crucial to always run a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Protocol 1: Subcutaneous (s.c.) Administration in Mice/Rats
This protocol is suitable for systemic administration of this compound to study its effects on peripherally and centrally mediated δ-opioid receptor functions.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or PBS
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in a minimal amount of a suitable solvent if necessary (e.g., DMSO), and then dilute to the final volume with sterile saline or PBS to achieve the desired concentration. Ensure the final concentration of any co-solvent is low and non-toxic.
-
Vortex the solution until the compound is completely dissolved.
-
-
Animal Preparation:
-
Weigh each animal to determine the precise injection volume.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, appropriate handling techniques should be used.
-
-
Injection:
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Lift a fold of skin on the back of the animal, between the shoulder blades.
-
Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.
-
Inject the solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Proceed with the experimental paradigm at the appropriate time point after administration. The timing will depend on the specific research question and the pharmacokinetics of the compound.
-
Protocol 2: Intracerebroventricular (i.c.v.) Administration in Rats/Mice
This protocol is for the direct administration of this compound into the cerebral ventricles, allowing for the study of its central effects while bypassing the blood-brain barrier. This is a surgical procedure that requires stereotaxic instrumentation.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microinjection pump
-
Dental cement
Procedure:
-
Cannula Implantation (Surgical Procedure):
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Using appropriate stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.
-
Implant a guide cannula to the correct depth and secure it with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery for at least one week.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile aCSF or saline to the desired concentration (e.g., for a 50 µg dose in a 5 µL injection volume, the concentration would be 10 µg/µL).
-
Ensure the solution is sterile.
-
-
Injection:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula from the guide cannula.
-
Insert the injection cannula, which is connected to a microinjection pump via tubing, into the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/min).
-
After the infusion is complete, leave the injection cannula in place for a minute to prevent backflow.
-
Withdraw the injection cannula and replace the dummy cannula.
-
-
Post-injection Monitoring:
-
Return the animal to its home cage and monitor for any behavioral changes or adverse effects.
-
Proceed with the planned experiment.
-
Visualizations
The following diagrams illustrate the experimental workflows and the signaling pathway associated with δ-opioid receptor antagonism by this compound.
Caption: Workflow for Subcutaneous Administration of this compound.
Caption: Workflow for Intracerebroventricular Administration of this compound.
Caption: Antagonism of δ-Opioid Receptor Signaling by this compound.
References
- 1. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPCR agonists and antagonists? | AAT Bioquest [aatbio.com]
- 3. Signaling Cascades for δ-Opioid Receptor-Mediated Inhibition of GABA Synaptic Transmission and Behavioral Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Antagonist Activity of ICI 154129 at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 154129, with the chemical name N,N-bisallyl-Tyr-Gly-Gly-ψ-(CH2S)-Phe-Leu-OH, is a potent and selective antagonist of the delta-opioid receptor (δ-opioid receptor). The δ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target in the central nervous system for modulating pain, mood, and other physiological processes. Unlike mu-opioid receptor agonists, which are the primary targets for traditional opioid analgesics, δ-opioid receptor modulators are being investigated for their potential to provide analgesia with a reduced side-effect profile, including a lower risk of respiratory depression and dependence.
These application notes provide detailed protocols for characterizing the antagonist activity of this compound at the δ-opioid receptor using two standard in vitro assays: a competitive radioligand binding assay and a functional adenylyl cyclase inhibition assay.
Data Presentation
The antagonist activity of this compound can be quantified and summarized for comparison with other compounds. The following tables provide a template for presenting the binding affinity (Ki) and functional potency (IC50) of this compound. The values presented here are for illustrative purposes and should be determined experimentally using the protocols outlined below.
Table 1: Radioligand Binding Affinity of this compound at the Delta-Opioid Receptor
| Compound | Radioligand | Receptor Source | Ki (nM) |
| This compound | [³H]DPDPE | CHO-hDOR cell membranes | [Insert Experimental Value] |
| Naltrindole (Control) | [³H]DPDPE | CHO-hDOR cell membranes | [Insert Experimental Value] |
Table 2: Functional Antagonist Potency of this compound in a cAMP Assay
| Compound | Agonist | Receptor Source | IC50 (nM) |
| This compound | SNC80 | HEK-hDOR cells | [Insert Experimental Value] |
| Naltrindole (Control) | SNC80 | HEK-hDOR cells | [Insert Experimental Value] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the δ-opioid receptor signaling pathway and the general workflows for the experimental protocols described.
Figure 1. Simplified signaling pathway of the δ-opioid receptor.
Figure 2. Experimental workflow for the radioligand binding assay.
Figure 3. Experimental workflow for the functional cAMP assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the δ-opioid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human δ-opioid receptor (e.g., CHO-hDOR or HEK-hDOR).
-
Radioligand: [³H]DPDPE (D-Pen², D-Pen⁵-enkephalin) or [³H]naltrindole.
-
Test Compound: this compound.
-
Unlabeled Ligand for Non-specific Binding: Naloxone (B1662785) or unlabeled DPDPE.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well microplates.
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the δ-opioid receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membrane preparation, [³H]DPDPE (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Add cell membrane preparation, [³H]DPDPE, and a high concentration of unlabeled naloxone (e.g., 10 µM).
-
Competition Binding: Add cell membrane preparation, [³H]DPDPE, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay measures the ability of this compound to antagonize the inhibitory effect of a δ-opioid receptor agonist on adenylyl cyclase activity.
Materials:
-
Cells: A cell line stably expressing the human δ-opioid receptor and a reporter system for cAMP (e.g., HEK-hDOR cells).
-
Test Compound: this compound.
-
Agonist: A selective δ-opioid receptor agonist such as SNC80.
-
Stimulant: Forskolin (to activate adenylyl cyclase).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
384-well or 96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the cells in the appropriate microplate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium and add the different concentrations of this compound to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the δ-opioid agonist (SNC80, typically at its EC80 concentration) along with a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that reverses the agonist-induced inhibition of forskolin-stimulated cAMP accumulation by 50%. This value represents the functional antagonist potency of the compound. Non-linear regression analysis should be used to fit the data and calculate the IC50.
Application Notes and Protocols for Immunohistochemical Staining of the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) and a significant target in drug development for pain management and other neurological disorders. The protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues and can be adapted for frozen sections. Additionally, guidance is provided on the use of the selective DOR antagonist, ICI 154129, for validating staining specificity.
Introduction
The delta-opioid receptor is a key component of the endogenous opioid system and is involved in various physiological processes, including analgesia, mood regulation, and seizure activity. Accurate localization of DOR in tissues is crucial for understanding its physiological roles and for the development of targeted therapeutics. Immunohistochemistry is a powerful technique to visualize the distribution of DOR within the cellular and tissue context.
This compound is a potent and selective antagonist of the delta-opioid receptor. In the context of this protocol, it can be utilized as a crucial negative control. By pre-incubating the tissue with this compound, the specific binding of the primary antibody to the DOR can be blocked, thus demonstrating the antibody's specificity.
Signaling Pathway of the Delta-Opioid Receptor
The delta-opioid receptor is a class A GPCR that primarily couples to inhibitory G proteins (Gi/Go). Upon activation by an agonist, a signaling cascade is initiated, leading to various cellular responses. The antagonist, this compound, blocks this activation. Furthermore, receptor activity is modulated by β-arrestins, which are involved in receptor desensitization and internalization.
Experimental Workflow
The following diagram outlines the major steps in the immunohistochemical staining protocol for the delta-opioid receptor.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for the key reagents in this protocol. Note: These are starting points and should be optimized for your specific experimental conditions, including the antibody and tissue type used.
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent | Recommended Concentration/Dilution | Incubation Time | Incubation Temperature |
| Antigen Retrieval | Citrate (B86180) Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 8.0) | N/A | 10-20 minutes (Microwave) | 95-100°C |
| Peroxidase Block | Hydrogen Peroxide (H₂O₂) in Methanol (B129727) | 3% | 10-15 minutes | Room Temperature |
| Blocking | Normal Serum (from the same species as the secondary antibody) | 5-10% in PBS | 30-60 minutes | Room Temperature |
| Primary Antibody | Anti-Delta-Opioid Receptor Antibody (e.g., Chemicon AB1560) | 1:1000 | Overnight | 4°C |
| Secondary Antibody | Biotinylated Anti-IgG (species-specific) | Per manufacturer's instructions | 30-60 minutes | Room Temperature |
| Detection | Streptavidin-HRP and DAB Substrate | Per manufacturer's instructions | 1-10 minutes (monitor development) | Room Temperature |
| Counterstain | Hematoxylin (B73222) | Per manufacturer's instructions | 1-2 minutes | Room Temperature |
Table 2: Solutions for Antigen Retrieval
| Buffer | Composition | pH |
| Sodium Citrate | 10 mM Sodium Citrate, 0.05% Tween 20 | 6.0 |
| EDTA | 1 mM EDTA, 0.05% Tween 20 | 8.0 |
Detailed Experimental Protocol
This protocol is adapted from standard immunohistochemistry procedures for G-protein coupled receptors.
I. Tissue Preparation
-
Fixation: Fix fresh tissue in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature.
-
Processing and Embedding: Dehydrate the fixed tissue through graded alcohols, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
II. Deparaffinization and Rehydration
-
Deparaffinize the slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections through a graded series of ethanol (B145695):
-
100% ethanol, two changes, 3 minutes each.
-
95% ethanol, one change, 3 minutes.
-
70% ethanol, one change, 3 minutes.
-
-
Rinse with distilled water.
III. Antigen Retrieval
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing the slides in either citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).
-
Heat the slides in a microwave oven at high power for 5 minutes, followed by 15 minutes at medium power.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with Phosphate Buffered Saline (PBS).
IV. Staining Procedure
-
Endogenous Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-delta-opioid receptor antibody in the blocking solution (e.g., 1:1000). Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted according to the manufacturer's instructions for 30-60 minutes at room temperature.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Detection: Incubate the sections with a Streptavidin-HRP complex for 30 minutes. Wash with PBS. Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development (typically 1-10 minutes).
-
Stopping Reaction: Stop the reaction by rinsing the slides with distilled water.
V. Counterstaining and Mounting
-
Counterstaining: Counterstain the sections with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Bluing: Rinse the slides in running tap water until the sections turn blue.
-
Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clearing: Clear the sections in two changes of xylene.
-
Mounting: Apply a coverslip using a permanent mounting medium.
VI. Specificity Control using this compound
To confirm the specificity of the anti-DOR antibody, perform a blocking experiment:
-
Prior to the primary antibody incubation step, incubate a control slide with a solution of the primary antibody that has been pre-incubated with a molar excess (e.g., 10-100 fold) of this compound for 1-2 hours at room temperature.
-
Proceed with the rest of the IHC protocol as described above.
-
A significant reduction or absence of staining in the blocked slide compared to the unblocked slide indicates that the primary antibody is specific for the delta-opioid receptor.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check optimal dilution. |
| Inadequate antigen retrieval | Optimize HIER conditions (buffer, time, temperature). | |
| Reagents expired or improperly stored | Use fresh reagents and store them correctly. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of primary/secondary antibody. |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is effective. | |
| Over-development of DAB | Reduce DAB incubation time and monitor closely. | |
| Tissue Detachment | Slides not properly coated | Use positively charged slides. |
| Harsh washing steps | Be gentle during washing steps. |
Conclusion
This document provides a comprehensive and detailed protocol for the immunohistochemical detection of the delta-opioid receptor. By following these guidelines and incorporating appropriate controls, such as the use of the antagonist this compound, researchers can achieve reliable and specific localization of DOR in their tissue samples. This will aid in advancing our understanding of the role of this important receptor in health and disease and facilitate the development of novel therapeutics.
Troubleshooting & Optimization
Technical Support Center: ICI 154129 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving ICI 154129 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Due to the hydrophobic nature of many peptide antagonists, it is recommended to start with a small amount of an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice as it can dissolve a vast majority of peptides.[1] Other organic solvents such as methanol, ethanol, isopropanol, or acetonitrile (B52724) can also be considered.
Q2: My this compound did not dissolve in water. What should I do?
A2: this compound is a peptide with hydrophobic characteristics, making it poorly soluble in aqueous solutions alone. If you encounter this issue, it is advisable to use an organic solvent to first dissolve the compound before diluting it in an aqueous buffer.
Q3: Is it safe to use DMSO for cell-based assays?
A3: While DMSO is a powerful solvent, it can be toxic to cells at high concentrations. A general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5%.[2] It is always best practice to run a vehicle control (medium with the same concentration of DMSO) to assess its effect on your specific cell line.
Q4: Can I sonicate or heat the solution to aid dissolution?
A4: Yes, gentle sonication can help break up aggregates and improve solubility.[3] Gentle warming (e.g., to 37°C) can also be effective. However, avoid excessive heating as it may degrade the peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution after dilution with aqueous buffer. | The peptide has reached its solubility limit in the final buffer. | - Try a lower final concentration of the peptide. - Increase the proportion of the organic solvent in the final solution (while considering its compatibility with your experiment). - Prepare a more concentrated stock solution in the organic solvent and use a smaller volume for dilution. |
| The dissolved peptide solution appears cloudy or contains visible particles. | The peptide is not fully dissolved or has aggregated. | - Gently sonicate the solution. - Gently warm the solution. - If the issue persists, consider trying a different organic solvent for the initial dissolution (e.g., DMF, especially if the peptide contains cysteine).[2][4] |
| I am concerned about the potential oxidation of my peptide. | Peptides containing certain amino acids like cysteine, methionine, or tryptophan can be susceptible to oxidation. | - Use oxygen-free solvents and buffers. - Avoid using DMSO if your peptide is particularly sensitive to oxidation; consider DMF or acetonitrile as alternatives.[2][3] |
Experimental Protocols
Protocol for Dissolving this compound in DMSO
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small, precise volume of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the vial until the peptide is completely dissolved. A clear solution should be observed.
-
Dilution: For your experiment, slowly add the desired volume of the DMSO stock solution to your aqueous buffer with gentle mixing. It is crucial to add the DMSO stock to the buffer and not the other way around to minimize the risk of precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5% for cell-based assays).[2]
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
Visual Guides
References
How to prevent degradation of Ici 154129 in solution
This technical support center provides guidance on the proper handling and use of Ici 154129 to prevent its degradation in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the integrity of their experiments.
Troubleshooting Guide
| Parameter | Potential Issue | Recommendation | Rationale |
| pH | Risk of hydrolysis and oxidation. | Maintain a pH between 5 and 6 for stock solutions. Avoid prolonged exposure to pH > 8.[1] | The thioether linkage in this compound can be susceptible to oxidation, which is often accelerated at higher pH. Peptide bonds can also undergo hydrolysis, particularly at acidic pH.[2] |
| Temperature | Increased rate of all chemical degradation pathways. | Store lyophilized peptide at -20°C or -80°C.[3] Once in solution, store aliquots at -80°C and avoid repeated freeze-thaw cycles.[3] For short-term storage (hours to a few days), keep solutions on ice or at 4°C. | Lower temperatures significantly slow down chemical reactions, including hydrolysis and oxidation. |
| Solvent | Poor solubility and potential for degradation. | For initial solubilization, use a minimal amount of an organic solvent like DMSO or DMF, followed by dilution with an appropriate aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to the final desired concentration. | The choice of solvent can impact the solubility and stability of the peptide. Starting with an organic solvent can help dissolve the peptide before introducing it to an aqueous environment. |
| Oxygen Exposure | Oxidation of the thioether bond and potentially the tyrosine residue. | Minimize exposure of solutions to atmospheric oxygen.[1] Use deoxygenated buffers for preparing solutions if possible. Store solutions under an inert gas like argon or nitrogen. | The thioether bond is susceptible to oxidation, which can alter the structure and activity of the peptide.[4] |
| Light Exposure | Photodegradation of the tyrosine residue. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | The tyrosine residue in this compound contains a chromophore that can absorb light, leading to photo-oxidation and degradation. |
| Freeze-Thaw Cycles | Physical stress on the peptide, leading to aggregation and degradation. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[3] | Each freeze-thaw cycle can introduce ice crystals that can physically damage the peptide structure and promote aggregation. |
| Contaminants | Presence of metal ions or microbial growth can catalyze degradation. | Use high-purity solvents and reagents. Prepare solutions under sterile conditions if they are to be stored for an extended period. | Metal ions can catalyze oxidation reactions.[2] Microbial contamination can lead to enzymatic degradation of the peptide. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution of this compound, follow this detailed protocol:
-
Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of a pre-chilled, high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to the lyophilized powder. Gently vortex to ensure the peptide is fully dissolved. The volume of the organic solvent should be kept to a minimum (e.g., 10-20% of the final volume).
-
Aqueous Dilution: While vortexing gently, slowly add the desired pre-chilled aqueous buffer (e.g., 50 mM phosphate buffer, pH 6.0) to reach the final desired concentration.
-
Aliquoting: Immediately aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Storage: Store the aliquots at -80°C for long-term storage. For immediate use, keep the solution on ice.
Q2: My this compound solution has turned slightly yellow. Is it still usable?
A2: A slight yellowing of the solution could indicate oxidation of the tyrosine residue or other degradation products. While it might still retain some activity, it is highly recommended to use a fresh, properly prepared solution for quantitative experiments to ensure the accuracy and reproducibility of your results.
Q3: Can I store my this compound solution in a standard clear microcentrifuge tube?
A3: It is strongly advised against storing this compound solutions in clear tubes for extended periods. The tyrosine residue in the peptide can be susceptible to photodegradation. Always use amber or light-blocking tubes to protect the solution from light.
Q4: How can I check for the degradation of my this compound solution?
A4: To check for degradation, you can use analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a suitable column and mobile phase can separate the intact peptide from its degradation products. A decrease in the area of the main peak and the appearance of new peaks would indicate degradation.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the components in your solution. The presence of masses corresponding to oxidized or hydrolyzed forms of this compound would confirm degradation.
Visual Guides
Caption: Potential degradation pathways for this compound in solution.
Caption: Recommended workflow for handling this compound in experiments.
References
Troubleshooting unexpected results with Ici 154129
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the delta-opioid receptor antagonist, ICI 154129.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective peptide antagonist for the delta-opioid receptor (DOR). Its primary mechanism of action is to competitively bind to the DOR, thereby blocking the binding of endogenous and exogenous agonists and inhibiting the downstream signaling cascade. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.
Q2: What are the common applications of this compound in research?
This compound is primarily used as a research tool to investigate the physiological and pharmacological roles of the delta-opioid receptor. Common applications include:
-
Studying the involvement of DORs in pain modulation, mood disorders, and seizure activity.
-
Differentiating the effects of delta-opioid receptor activation from those of mu- and kappa-opioid receptors.
-
Investigating the role of DORs in morphine dependence.[1]
Q3: How should I prepare and store this compound stock solutions?
For optimal results, it is recommended to consult the manufacturer's specific instructions for solubility and storage. As a peptide, this compound may be susceptible to degradation. Generally, stock solutions should be prepared in a suitable solvent, such as sterile water or a buffer solution, at a concentration that allows for accurate dilution into your experimental system. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the selectivity profile of this compound?
While specific Ki values for this compound are not consistently reported across publicly available literature, it is widely characterized as a selective delta-opioid receptor antagonist. In vivo studies have demonstrated that this compound effectively antagonizes delta-receptor mediated effects without significantly impacting mu- or kappa-opioid receptor pathways at therapeutic doses.[1] For comparative purposes, the table below shows the binding affinities of other common opioid ligands.
Data Presentation
Table 1: Binding Affinity (Ki) of Selected Opioid Ligands
| Compound | Receptor | Ki (nM) | Selectivity |
| DAMGO | Mu | 1.23 | ~500-fold vs. Delta & Kappa |
| DPDPE | Delta | 1.4 | Highly Delta selective |
| U69593 | Kappa | 0.89 | Highly Kappa selective |
| Naltrindole | Delta | 0.04 | Highly Delta selective |
Note: Data presented is for comparative purposes and was obtained from studies on monkey brain membranes. The selectivity and affinity of ligands can vary between species and experimental conditions.
Troubleshooting Unexpected Results
Issue 1: I am not observing any antagonist effect with this compound.
-
Possible Cause 1: Agonist Concentration is Too High.
-
Recommendation: In competitive antagonism, a high concentration of the agonist can overcome the antagonist's effect. Perform a dose-response curve for your agonist to determine its EC50 and use a concentration around the EC80 for your antagonism experiments. This will provide a sufficient window to observe inhibition.
-
-
Possible Cause 2: Inadequate Pre-incubation Time.
-
Recommendation: To ensure this compound has reached equilibrium with the delta-opioid receptors, pre-incubate your cells or tissues with the antagonist for a sufficient period (typically 15-30 minutes) before adding the agonist.
-
-
Possible Cause 3: this compound Degradation.
-
Recommendation: As a peptide, this compound can degrade over time, especially with improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the compound for your experiments and ensure it has been stored according to the manufacturer's recommendations.
-
-
Possible Cause 4: Low Receptor Expression.
-
Recommendation: If the expression level of delta-opioid receptors in your cell line or tissue is too low, the signal window for detecting antagonism may be insufficient. Confirm the receptor expression level in your experimental system.
-
Issue 2: I am observing inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent Cell Health or Passage Number.
-
Recommendation: Ensure your cells are healthy, within a consistent passage number range, and not overgrown. Excessive passaging can lead to changes in receptor expression and signaling.
-
-
Possible Cause 2: Variability in Reagent Preparation.
-
Recommendation: Prepare fresh dilutions of this compound and your agonist from stock solutions for each experiment to minimize variability from degraded or improperly stored reagents.
-
-
Possible Cause 3: Assay Conditions Not Optimized.
-
Recommendation: Optimize incubation times, cell densities, and reagent concentrations to ensure a robust and reproducible assay.
-
Issue 3: I am seeing a partial or weak agonist-like effect with this compound.
-
Possible Cause 1: Off-Target Effects.
-
Recommendation: While this compound is highly selective for the delta-opioid receptor, at very high concentrations, off-target effects at other receptors or signaling pathways cannot be entirely ruled out. Perform a dose-response curve of this compound alone in your assay to determine if it elicits any intrinsic activity. If so, use lower concentrations that are within the established range for its antagonist activity.
-
-
Possible Cause 2: Allosteric Modulation.
-
Recommendation: In some systems, ligands can act as allosteric modulators, subtly altering the receptor's conformation and leading to unexpected signaling. This is a complex phenomenon that may require further investigation with different experimental approaches.
-
Experimental Protocols
Detailed Methodology: In Vitro cAMP Functional Assay
This protocol outlines a general procedure for assessing the antagonist activity of this compound on a Gαi-coupled delta-opioid receptor using a cAMP assay.
1. Cell Culture and Plating:
-
Culture cells expressing the delta-opioid receptor (e.g., CHO-DOR or HEK-DOR) in the appropriate growth medium.
-
Plate the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
2. Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare a stock solution of a known delta-opioid receptor agonist (e.g., DPDPE or SNC80).
-
Prepare a solution of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.
-
Prepare a cAMP standard curve according to the manufacturer's instructions for your cAMP assay kit.
3. Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Add the delta-opioid receptor agonist at a concentration that gives a submaximal response (e.g., EC80) to all wells except the negative control.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for the time recommended by your cAMP assay kit manufacturer (typically 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or luminescence-based assays).
4. Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the cAMP concentration in each well.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Antagonism of the delta-opioid receptor signaling pathway by this compound.
Caption: A typical experimental workflow for an in vitro antagonist assay.
References
Off-target effects of Ici 154129 to consider
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ICI 154129, a selective δ-opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly selective antagonist for the δ (delta)-opioid receptor.[1][2] Its primary mechanism of action is to block the binding of endogenous and exogenous ligands to this receptor.
Q2: What are the known off-target effects of this compound?
While this compound is known for its high selectivity for the δ-opioid receptor, the potential for off-target effects, particularly at high concentrations, should be considered. Specific quantitative data on binding affinities (Ki) for other receptors are not extensively available in public literature. However, based on its known selectivity, any significant off-target binding would be expected to occur at concentrations substantially higher than those required for δ-opioid receptor antagonism. Potential off-target interactions could theoretically include low-affinity binding to μ (mu)- and κ (kappa)-opioid receptors.
Q3: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that achieves the desired antagonism of the δ-opioid receptor. A thorough dose-response curve should be established for your specific experimental model. Additionally, including appropriate controls, such as using other opioid receptor antagonists with different selectivity profiles (e.g., naloxone (B1662785) for general opioid receptor blockade), can help differentiate between δ-opioid receptor-mediated effects and potential off-target effects.
Q4: Are there any known effects of this compound on locomotor activity?
In vivo studies have shown that this compound, when administered subcutaneously at a dose of 30 mg/kg, did not prevent the stimulation of locomotor activity produced by the mixed opioid agonist etorphine.[1] This suggests that at this dose, it does not significantly antagonize the μ-opioid receptors responsible for this effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results not consistent with δ-opioid receptor antagonism. | Off-target effects: At high concentrations, this compound may be interacting with other receptors, such as μ- or κ-opioid receptors, or potentially non-opioid receptors. | 1. Perform a dose-response curve: Determine the minimal effective concentration for δ-opioid receptor antagonism in your system. 2. Use a more selective antagonist: If available and suitable for your experiment, consider a different δ-opioid receptor antagonist with a well-documented and narrower selectivity profile. 3. Employ control antagonists: Use antagonists for other opioid receptors (e.g., a selective μ-antagonist like CTAP or a selective κ-antagonist like nor-binaltorphimine) to rule out their involvement. |
| Observed effect is only present at very high concentrations of this compound. | Low-affinity off-target binding: The observed effect may be due to the compound binding to a secondary target with much lower affinity than its primary target. | 1. Consult literature for potential off-targets: Although specific data for this compound is limited, reviewing off-target screening data for structurally similar compounds may provide clues. 2. Consider functional assays: Use functional assays specific to the suspected off-target receptor to confirm or rule out activity. |
| Difficulty replicating in vivo selectivity observed in the literature. | Experimental conditions: Factors such as route of administration, animal model, and metabolism can influence the in vivo selectivity profile. | 1. Review and standardize your protocol: Ensure your experimental conditions align with established protocols for in vivo studies with this compound. 2. Measure plasma and tissue concentrations: If possible, quantify the concentration of this compound at the target site to ensure it is within the selective range. |
Data Presentation
Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) | Selectivity (fold) |
| δ-opioid | This compound | Low nM range (High Affinity) | - |
| μ-opioid | This compound | High nM to μM range (Low Affinity - Estimated) | High |
| κ-opioid | This compound | High nM to μM range (Low Affinity - Estimated) | High |
Experimental Protocols
Radioligand Competition Binding Assay for Opioid Receptors
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound like this compound for μ, δ, and κ-opioid receptors.
1. Materials:
-
Receptor Source: Cell membranes prepared from cells stably expressing the human μ, δ, or κ-opioid receptor.
-
Radioligands:
-
[³H]-DAMGO (for μ-opioid receptor)
-
[³H]-DPDPE or [³H]-Naltrindole (for δ-opioid receptor)
-
[³H]-U69,593 (for κ-opioid receptor)
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well plates, glass fiber filters, cell harvester, scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either vehicle, a concentration of this compound, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
Technical Support Center: Addressing Poor In Vivo Bioavailability of ICI 154,129
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the selective δ-opioid receptor antagonist, ICI 154,129.
Frequently Asked Questions (FAQs)
Q1: What is ICI 154,129 and why is its in vivo bioavailability a concern?
A1: ICI 154,129 is a potent and selective peptide-based antagonist of the delta (δ)-opioid receptor. Like many peptide-based therapeutics, it is susceptible to poor oral bioavailability due to enzymatic degradation in the gastrointestinal (GI) tract and limited permeability across the intestinal epithelium. Its inherent physicochemical properties, such as hydrophilicity and molecular size, contribute to these challenges, often resulting in low and variable systemic exposure after oral administration.
Q2: What are the primary barriers to achieving adequate oral bioavailability for peptide drugs like ICI 154,129?
A2: The main obstacles include:
-
Enzymatic Degradation: Proteases and peptidases in the stomach and small intestine can rapidly break down the peptide structure of ICI 154,129.
-
Poor Permeability: The intestinal mucosa forms a significant barrier to the absorption of large and hydrophilic molecules.
-
Low Solubility: While ICI 154,129 is soluble in DMSO, its aqueous solubility can be a limiting factor for dissolution in the GI fluids.
-
First-Pass Metabolism: Even if absorbed, the compound may be metabolized by the liver before reaching systemic circulation.
Q3: What are the potential consequences of poor bioavailability in my experiments?
A3: Inconsistent and low bioavailability can lead to:
-
Sub-therapeutic drug concentrations at the target receptor.
-
High variability in experimental results, making data interpretation difficult.
-
The need for higher and more frequent dosing, which can increase costs and the risk of off-target effects.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems researchers may face when working with ICI 154,129 in vivo.
Issue 1: High variability in plasma concentrations between subjects.
-
Potential Cause: Inconsistent oral absorption due to formulation issues or physiological differences.
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure consistent dosing volume, time of day, and fasting state of the animals.
-
Improve Formulation:
-
Co-solvents: For preclinical studies, using a co-solvent system can improve solubility. However, the potential for precipitation upon dilution in aqueous GI fluids must be considered.
-
Lipid-Based Formulations: Consider formulating ICI 154,129 in a self-emulsifying drug delivery system (SEDDS) to improve solubilization and protect against degradation.
-
-
Alternative Administration Route: If oral delivery remains highly variable, consider alternative routes such as subcutaneous or intraperitoneal injection for initial efficacy studies to establish a baseline systemic exposure.
-
Issue 2: No detectable or very low plasma concentrations of ICI 154,129 after oral administration.
-
Potential Cause: Significant enzymatic degradation or poor absorption.
-
Troubleshooting Steps:
-
Incorporate Enzyme Inhibitors: Co-administering protease inhibitors (e.g., aprotinin, bestatin) can reduce the degradation of ICI 154,129 in the GI tract.
-
Use Permeation Enhancers: Agents that transiently open tight junctions in the intestinal epithelium (e.g., sodium caprate) can improve absorption.
-
Nanoparticle Encapsulation: Encapsulating ICI 154,129 in polymeric nanoparticles can protect it from degradation and enhance its uptake.
-
Chemical Modification: If feasible, consider synthesizing a more stable analog of ICI 154,129, for example, by incorporating D-amino acids or using cyclization to create a more rigid structure that is less susceptible to enzymatic cleavage.
-
Issue 3: Inconsistent pharmacological effects despite consistent dosing.
-
Potential Cause: The formulation is not providing consistent drug release and absorption, leading to fluctuating plasma concentrations that may fall below the therapeutic threshold.
-
Troubleshooting Steps:
-
Evaluate Formulation Stability: Assess the stability of your ICI 154,129 formulation under relevant physiological conditions (e.g., simulated gastric and intestinal fluids).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a pilot PK/PD study to correlate plasma concentrations with the observed pharmacological effect. This can help determine the minimum effective concentration.
-
Controlled-Release Formulation: Develop a formulation that provides a more sustained release of ICI 154,129 to maintain plasma concentrations within the therapeutic window for a longer duration.
-
Data Presentation: Formulation Strategies and Expected Outcomes
The following table summarizes potential formulation strategies to enhance the bioavailability of peptide drugs like ICI 154,129. The data presented are hypothetical and for illustrative purposes, as specific data for ICI 154,129 is not publicly available.
| Formulation Strategy | Key Components | Proposed Mechanism of Action | Expected Improvement in Bioavailability (Relative to Aqueous Solution) | Key Considerations |
| Co-solvent System | DMSO, PEG 400, Ethanol | Increases solubility in the dosing vehicle. | 1.5 - 3 fold | Potential for precipitation upon dilution. Possible toxicity with chronic dosing. |
| Lipid-Based (SEDDS) | Oils (e.g., Capryol 90), Surfactants (e.g., Cremophor EL), Co-surfactants (e.g., Transcutol) | Forms a microemulsion in the GI tract, improving solubility and protecting from degradation. | 5 - 10 fold | Requires careful optimization of component ratios. Potential for GI irritation. |
| Nanoparticles | PLGA, Chitosan | Encapsulation protects the peptide from enzymes and can facilitate cellular uptake. | 8 - 15 fold | Complex manufacturing process. Characterization of particle size and drug loading is critical. |
| Permeation Enhancers | Sodium Caprate | Transiently opens tight junctions between intestinal epithelial cells. | 3 - 7 fold | Potential for mucosal irritation and disruption of the intestinal barrier function. |
| Chemical Modification | PEGylation | Covalent attachment of polyethylene (B3416737) glycol increases hydrodynamic size, reducing renal clearance and providing steric hindrance against enzymes. | Varies significantly based on PEG size and attachment site. | May alter receptor binding affinity. Requires chemical synthesis and purification. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of ICI 154,129
-
Screening of Excipients:
-
Determine the solubility of ICI 154,129 in various oils, surfactants, and co-surfactants.
-
Select excipients that show the highest solubilizing capacity for the peptide.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various combinations of the selected oil, surfactant, and co-surfactant.
-
Visually observe the formation of emulsions upon aqueous dilution to identify the optimal ratios for a self-emulsifying system.
-
-
Formulation Preparation:
-
Accurately weigh the chosen amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C and stir gently until a homogenous solution is formed.
-
Dissolve ICI 154,129 in the mixture with continuous stirring until it is completely solubilized.
-
-
Characterization:
-
Determine the particle size and zeta potential of the resulting emulsion upon dilution in water.
-
Assess the emulsification time and efficiency.
-
Confirm the drug content and encapsulation efficiency using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vivo Bioavailability Study in a Rodent Model
-
Animal Acclimatization and Fasting:
-
Acclimatize animals (e.g., male Sprague-Dawley rats) for at least one week before the study.
-
Fast the animals overnight (12-16 hours) with free access to water before dosing.
-
-
Dosing:
-
Divide the animals into groups (e.g., n=6 per group) to receive different formulations (e.g., aqueous solution, SEDDS).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of ICI 154,129 in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) for each formulation.
-
Visualizations
Caption: Logical workflow for addressing poor bioavailability of ICI 154,129.
Technical Support Center: Interpreting Ambiguous Data from Ici 154129 Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of ambiguous data from experiments involving the selective delta-opioid receptor antagonist, Ici 154129.
Data Presentation: Quantitative Profile of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (μ/δ) | Selectivity Ratio (κ/δ) |
| Delta (δ) | High Affinity | - | - |
| Mu (μ) | Low Affinity | > 300-fold | - |
| Kappa (κ) | Low Affinity | - | > 300-fold |
Note: The exact Ki values for this compound can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation. The selectivity ratios are estimations based on functional in vivo studies.
Troubleshooting Guides & FAQs
Q1: I am not observing the expected antagonism of a delta-opioid receptor agonist with this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Inadequate Dose or Concentration: The effective dose of this compound can vary significantly between in vitro and in vivo models. In vivo studies in rats have shown that a dose of 30 mg/kg (s.c.) was sufficient to antagonize the effects of a delta-opioid agonist[1]. For in vitro assays, a concentration range should be tested to determine the optimal inhibitory concentration.
-
Agonist Concentration is Too High: In competitive antagonism, a high concentration of the agonist can overcome the inhibitory effect of the antagonist. Consider reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC80).
-
Compound Integrity: Ensure the this compound solution is fresh and has been stored correctly to prevent degradation.
-
Experimental Model: The expression level of delta-opioid receptors in your cell line or the specific brain region being studied can influence the observed effect. Low receptor expression may result in a small experimental window to observe antagonism.
Q2: I am observing an unexpected physiological or behavioral effect after administering this compound alone. Is this an off-target effect?
Possible Causes and Troubleshooting Steps:
-
Dose-Dependent Loss of Selectivity: While highly selective for the delta-opioid receptor at optimal concentrations, at higher doses, this compound may exhibit off-target effects by interacting with other receptors, including mu and kappa opioid receptors.
-
Interaction with Endogenous Opioid Tone: The effect of an antagonist can depend on the level of endogenous agonist activity. An unexpected effect of this compound alone might reveal a physiological role of the endogenous delta-opioid system in your experimental model.
-
Complex Biological Systems: In vivo experiments are complex. The observed effect could be an indirect consequence of delta-opioid receptor blockade on other neurotransmitter systems.
Q3: My results with this compound are inconsistent across experiments. What are the common sources of variability?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics: The route of administration, absorption, distribution, metabolism, and excretion of this compound can influence its effective concentration at the target site. Ensure consistent experimental protocols.
-
Animal Strain and Species Differences: The density and distribution of opioid receptors can vary between different animal strains and species, leading to different responses.
-
Assay Conditions: For in vitro experiments, factors such as incubation time, temperature, and buffer composition can affect binding and functional assays. Standardize your protocols meticulously.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
Radioligand with high affinity for the delta-opioid receptor (e.g., [³H]-naltrindole).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of unlabeled naloxone).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with the following in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + high concentration of non-specific control.
-
Competition: Cell membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Antagonism Study (Adapted from Cowan et al., 1985)
This protocol is a general guideline for assessing the in vivo antagonist activity of this compound.
Animal Model:
-
Male Sprague-Dawley rats.
Procedure:
-
Acclimatization: Allow animals to acclimatize to the experimental conditions.
-
This compound Administration: Administer this compound (e.g., 30 mg/kg, s.c.) or vehicle.
-
Agonist Administration: After a predetermined time, administer a selective delta-opioid receptor agonist.
-
Behavioral or Physiological Measurement: Measure the relevant behavioral or physiological response (e.g., analgesia, locomotor activity).
-
Data Analysis: Compare the response in the this compound-treated group to the vehicle-treated group to determine the antagonist effect.
Visualizing Experimental Concepts
To aid in the interpretation of experimental design and potential sources of ambiguity, the following diagrams illustrate key concepts.
Caption: A typical workflow for an in vivo antagonism experiment.
Caption: A logical guide for troubleshooting ambiguous antagonism data.
Caption: The mechanism of competitive antagonism by this compound.
References
Best practices for storing and handling Ici 154129
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ici 154129, a selective delta-opioid receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a solid powder at -20°C.[1] Once reconstituted in a solvent, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How do I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the powdered compound in high-purity DMSO. For example, to create a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gentle warming and vortexing can aid in complete dissolution.
Q3: We are observing a diminished effect of this compound over time in our cell-based assays. What could be the cause?
A3: A diminished antagonist effect, which may require higher concentrations to achieve the same level of inhibition, can be due to several factors. A common cause in receptor-blocking experiments is the upregulation of the target receptor by the cells in response to prolonged antagonism. This compensatory mechanism increases the number of receptors on the cell surface, thereby reducing the apparent potency of the antagonist.
Q4: Are there any specific handling precautions for this compound?
A4: Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[2] Ensure adequate ventilation in the workspace.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer during experiment. | Low aqueous solubility of this compound, especially when diluting a DMSO stock solution. | Perform dilutions in a stepwise manner. Ensure the final concentration of DMSO in the experimental medium is low (typically ≤ 0.5% for cell-based assays) to avoid solvent toxicity and improve solubility. Consider using a co-solvent if precipitation persists, though this should be validated for compatibility with your experimental system. |
| Inconsistent results between experiments. | Degradation of this compound in solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Avoid repeated freezing and thawing of the stock solution by storing it in single-use aliquots. |
| No observable effect of this compound in an in vivo study. | Poor bioavailability or rapid metabolism of the compound. | Optimize the route of administration and dosage based on preliminary pharmacokinetic studies if possible. Consider formulation strategies to improve solubility and stability in the vehicle used for administration. |
| High background signal in a competitive binding assay. | Non-specific binding of the radioligand or this compound to assay components. | Increase the number of wash steps. Include a blocking agent (e.g., bovine serum albumin) in the assay buffer. Test different filter types if using a filtration-based assay. |
Experimental Protocols
Competitive Radioligand Binding Assay Protocol
This protocol provides a general framework for determining the binding affinity of this compound for the delta-opioid receptor using a competitive binding assay.
Materials:
-
This compound
-
Cell membranes prepared from cells expressing the delta-opioid receptor
-
Radiolabeled delta-opioid receptor agonist or antagonist (e.g., [³H]-naltrindole)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Multi-well plates
Methodology:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
Dilute the radioligand in the assay buffer to a final concentration that is typically at or below its Kd value for the delta-opioid receptor.
-
Resuspend the cell membranes in the assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a multi-well plate, add the following to each well in triplicate:
-
A fixed volume of the radioligand solution.
-
A volume of the corresponding this compound dilution or vehicle control.
-
A volume of the cell membrane suspension to initiate the binding reaction.
-
-
Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. The incubation time should be determined empirically in preliminary experiments.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified delta-opioid receptor signaling pathway.
References
Technical Support Center: Overcoming Vehicle Effects in ICI 154129 Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to vehicle selection and effects in control experiments involving the δ-opioid receptor antagonist, ICI 154129.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it crucial in my this compound experiments?
Q2: this compound is soluble in DMSO, but I've heard DMSO can be toxic. What are the recommended limits for in vivo studies?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent but can exhibit toxicity and other biological effects at high concentrations. For intraperitoneal (IP) injections in rodents, it is generally recommended to keep the final DMSO concentration at or below 10%.[1] For subcutaneous (SC) injections, a lower concentration, ideally less than 5%, is advisable to minimize local irritation.[2] It's crucial to perform a vehicle tolerability study to determine the optimal concentration for your specific experimental conditions.
Q3: My this compound precipitates when I dilute the DMSO stock with saline. How can I prevent this?
A3: This is a common issue known as "crashing out," which occurs when a drug that is soluble in an organic solvent is rapidly introduced into an aqueous solution where it is less soluble.[3][4] To prevent this, you can:
-
Use a co-solvent: Incorporate a solubilizing agent such as PEG 400, Tween 80, or a cyclodextrin (B1172386) into your vehicle formulation.
-
Slow down the dilution: Add the aqueous solution to the DMSO stock slowly and with constant vortexing.
-
Prepare a more dilute stock solution: This will reduce the concentration gradient during dilution.
-
Warm the aqueous solution: Gently warming the saline or PBS to 37°C can sometimes improve solubility.[4]
Q4: What are some common alternative vehicles to DMSO for in vivo administration of hydrophobic compounds like this compound?
A4: Several alternative vehicles can be used, often in combination, to solubilize hydrophobic compounds for in vivo studies. These include:
-
Polyethylene glycols (PEGs): Such as PEG 300 or PEG 400, are often used as co-solvents.
-
Surfactants: Like Tween 80 or Cremophor EL, can help to form stable emulsions or micellar solutions.
-
Cyclodextrins: Such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic drugs to increase their aqueous solubility.
-
Oils: For highly lipophilic compounds, vegetable oils like corn oil or sesame oil can be used, particularly for oral or subcutaneous administration.
Q5: How do I choose the best vehicle for my this compound study?
A5: The ideal vehicle depends on the required dose of this compound, the route of administration, and the animal species. A systematic approach is recommended:
-
Determine the required concentration of this compound.
-
Conduct a solubility screening in a panel of individual and mixed vehicles.
-
Perform a small-scale tolerability study with the most promising vehicle candidates in a small group of animals to assess for any adverse effects.
-
Evaluate the stability of the final formulation under the intended storage and experimental conditions.
Data Presentation: Common Vehicles and Co-solvents for In Vivo Studies
The following table summarizes common vehicles and co-solvents used for formulating poorly water-soluble compounds for in vivo administration in rodents, along with their properties and recommended concentrations.
| Vehicle/Co-solvent | Properties | Recommended Max. Concentration (IP, rodents) | Recommended Max. Concentration (SC, rodents) | Potential Toxicities & Considerations |
| DMSO | Aprotic solvent, high solubilizing power | ≤ 10% | < 5% | Local irritation, inflammation, potential for neurotoxicity and hepatotoxicity at higher concentrations. |
| PEG 400 | Non-ionic polymer, good co-solvent | 30-50% | 30-50% | Can cause osmotic effects and potential renal toxicity at high doses. |
| Tween 80 | Non-ionic surfactant, emulsifier | 1-5% | 1-5% | Can cause hypersensitivity reactions in some animals. |
| Ethanol | Polar protic solvent, co-solvent | ≤ 10% | ≤ 10% | Can cause sedation and local irritation. Use with caution. |
| HP-β-CD | Cyclodextrin, forms inclusion complexes | 20-40% | 20-40% | Generally well-tolerated, but can have nephrotoxic effects at very high doses. |
| Saline (0.9% NaCl) | Isotonic aqueous vehicle | N/A (Diluent) | N/A (Diluent) | Well-tolerated, but has poor solubilizing capacity for hydrophobic compounds. |
| PBS | Buffered isotonic aqueous vehicle | N/A (Diluent) | N/A (Diluent) | Well-tolerated, maintains physiological pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile tube or vial.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Injectable this compound Formulation for In Vivo Administration
Objective: To prepare a sterile, injectable formulation of this compound for subcutaneous or intraperitoneal administration in rodents. This protocol aims for a final DMSO concentration of 5%.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile Tween 80
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add an equal volume of sterile Tween 80 to the DMSO stock solution (this creates a 1:1 DMSO:Tween 80 mixture).
-
Vortex the solution vigorously for 1-2 minutes to ensure thorough mixing.
-
Slowly add the sterile 0.9% saline to the DMSO/Tween 80 mixture dropwise while continuously vortexing. Add the saline in small increments to reach the final desired volume. For a final 5% DMSO concentration, the volumetric ratio will be 1 part DMSO/Tween 80 mixture to 9 parts saline.
-
After adding all the saline, continue to vortex for another 2-3 minutes.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.
-
Use the prepared formulation for injection immediately. If storage is necessary, it should be for a short duration at 2-8°C, and the solution should be re-inspected for precipitation before use.
Example Calculation for a 1 mg/mL Final Concentration:
-
Start with a 10 mg/mL this compound stock in DMSO.
-
To make 1 mL of a 1 mg/mL final solution:
-
Take 100 µL of the 10 mg/mL DMSO stock.
-
Add 100 µL of Tween 80. Vortex.
-
Slowly add 800 µL of sterile saline while vortexing.
-
-
The final concentrations will be: 1 mg/mL this compound, 10% DMSO, and 10% Tween 80 in saline. To achieve a lower DMSO concentration, a more dilute stock solution should be prepared initially.
Mandatory Visualizations
Caption: Workflow for selecting a suitable vehicle for this compound.
Caption: Simplified signaling pathway of a δ-opioid receptor antagonist.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Delta-Opioid Antagonists: ICI 154129, Naltrindole, and Naltriben
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of three prominent delta-opioid receptor antagonists: ICI 154129, naltrindole (B39905), and naltriben (B52518). The information presented is based on available experimental data to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Efficacy and Selectivity Overview
The selection of a delta-opioid antagonist is critical for studies investigating the physiological and pathological roles of the delta-opioid system. The ideal antagonist exhibits high potency and selectivity for the delta-opioid receptor over other opioid receptor types, such as mu and kappa.
Naltrindole stands out as a highly potent and selective non-peptide delta-opioid receptor antagonist. Its high affinity for the delta receptor has been quantified in various studies.
Naltriben is another potent and selective antagonist for the delta-opioid receptor. It displays a nuanced profile with differing binding affinities for the δ1 and δ2 subtypes, making it a valuable tool for dissecting the roles of these specific receptor populations.
Quantitative Comparison of Antagonist Performance
The following table summarizes the available quantitative data for the binding affinity and antagonist potency of naltrindole and naltriben. This data is crucial for comparing their efficacy at the delta-opioid receptor and their selectivity against mu- and kappa-opioid receptors.
| Antagonist | Parameter | δ-Receptor | µ-Receptor | κ-Receptor | Selectivity (δ vs µ/κ) |
| Naltrindole | pKB | 9.7 | 8.3 | 7.5 | ~25-fold vs µ, ~158-fold vs κ |
| pIC50 | 9.6 | 7.8 | 7.2 | ~63-fold vs µ, ~251-fold vs κ | |
| Naltriben | pKi | 10.9 | - | - | High δ-selectivity |
Note: pKB is the negative logarithm of the antagonist's dissociation constant, and pIC50 is the negative logarithm of the half-maximal inhibitory concentration. Higher values indicate greater potency. Selectivity is calculated from the ratio of the affinity constants.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to characterize the pharmacological properties of opioid receptor ligands.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound, naltrindole, and naltriben for the delta-opioid receptor, as well as for mu- and kappa-opioid receptors to determine selectivity.
Principle: This competitive binding assay measures the ability of an unlabeled antagonist to displace a radiolabeled ligand that is known to bind to the delta-opioid receptor. The concentration of the unlabeled antagonist that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the inhibition constant (Ki).
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., from rodents) or cells expressing the delta-opioid receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, incubate a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [³H]naltrindole) with the prepared cell membranes.
-
Add increasing concentrations of the unlabeled antagonist (this compound, naltrindole, or naltriben) to the tubes.
-
To determine non-specific binding, include tubes with a high concentration of an unlabeled, potent delta-opioid ligand.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the unlabeled antagonist.
-
Plot the specific binding as a function of the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays (e.g., GTPγS Binding Assay)
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist and to quantify its potency (pA2 for antagonists).
Objective: To determine the functional antagonist potency of this compound, naltrindole, and naltriben at the delta-opioid receptor.
Principle: The delta-opioid receptor is a G-protein coupled receptor (GPCR). When an agonist binds, it promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein, leading to its activation. The GTPγS binding assay measures this activation by using a non-hydrolyzable GTP analog, [³⁵S]GTPγS. An antagonist will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes containing the delta-opioid receptor as described for the radioligand binding assay.
-
Assay Procedure:
-
Incubate the cell membranes with a fixed concentration of a delta-opioid receptor agonist (e.g., DPDPE) and varying concentrations of the antagonist (this compound, naltrindole, or naltriben).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of the antagonist concentration.
-
The concentration of the antagonist that inhibits 50% of the agonist's effect is used to calculate the antagonist potency (pA2 value) through Schild analysis.
-
Visualizing Key Processes
To further aid in the understanding of the mechanisms discussed, the following diagrams illustrate the delta-opioid receptor signaling pathway and a typical experimental workflow.
References
Validating the Selectivity of ICI 154129 for the Delta-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Opioid Receptor Antagonists
ICI 154129, chemically known as N,N-bisallyl-Tyr-Gly-Gly-ψ-(CH2S)-Phe-Leu-OH, has been characterized as a selective delta-opioid receptor antagonist. In vivo studies have demonstrated its ability to antagonize the effects of delta-selective agonists without significantly affecting mu- or kappa-opioid receptor-mediated responses. For instance, in rodent models, this compound was shown to block the effects of the delta-agonist D-Ala2,D-Leu5-enkephalin but failed to prevent the antinociceptive and locomotor-stimulating effects of the mixed opioid agonist etorphine, which were effectively blocked by the mu-preferring antagonist naloxone[1]. Furthermore, this compound did not precipitate withdrawal symptoms in morphine-dependent animals, further suggesting a lack of significant interaction with the mu-opioid receptor system[1].
For a quantitative perspective on opioid receptor selectivity, the following table summarizes the binding affinities (Ki) of commonly used alternative antagonists for the mu (μ), delta (δ), and kappa (κ) opioid receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.
| Compound | Receptor | Ki (nM) | Selectivity Profile |
| Naltrindole | δ (Delta) | 0.02 - 0.22 | Highly selective for δ over μ and κ |
| μ (Mu) | 14 - 57.5 | ||
| κ (Kappa) | 65 - 151 | ||
| Naloxone | μ (Mu) | 0.43 - 1.8 | Prefers μ, with lower affinity for δ and κ |
| δ (Delta) | 25.7 - 46 | ||
| κ (Kappa) | 12.9 - 110 | ||
| Naltrexone (B1662487) | μ (Mu) | 0.07 - 0.6 | High affinity for μ, with significant κ and δ affinity |
| δ (Delta) | 4.4 - 23 | ||
| κ (Kappa) | 0.8 - 2.5 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug-receptor interactions. Below are representative protocols for key in vitro assays used to determine the selectivity of opioid receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
Unlabeled antagonist (e.g., this compound, naltrindole, naloxone, naltrexone).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare a series of dilutions of the unlabeled antagonist.
-
Incubation: In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-selective opioid ligand like naloxone).
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the unlabeled antagonist. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: [³⁵S]GTPγS Binding and cAMP Inhibition
Functional assays measure the ability of an antagonist to block agonist-induced signaling, providing insights into its functional potency (IC50 or pA2).
This assay measures the activation of G proteins coupled to the opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
A specific opioid agonist (e.g., DAMGO for μ, DPDPE for δ, U-50,488 for κ).
-
The antagonist to be tested (e.g., this compound).
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
Procedure:
-
Pre-incubation: Incubate the cell membranes with the antagonist at various concentrations.
-
Stimulation: Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) and [³⁵S]GTPγS.
-
Incubation: Allow the reaction to proceed at a controlled temperature.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of the antagonist concentration to determine the IC50.
This assay is suitable for Gi/o-coupled receptors like opioid receptors, which inhibit adenylyl cyclase and thus reduce intracellular cAMP levels.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
A specific opioid agonist.
-
The antagonist to be tested.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Antagonist Pre-incubation: Incubate the cells with varying concentrations of the antagonist.
-
Agonist and Forskolin Treatment: Add the agonist and forskolin to the cells.
-
Incubation: Incubate for a defined period to allow for changes in cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data Analysis: Determine the ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production and calculate the IC50.
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate the delta-opioid receptor signaling pathway and a generalized workflow for assessing antagonist selectivity.
Caption: Delta-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Selectivity.
Conclusion
The available in vivo data strongly supports the characterization of this compound as a selective delta-opioid receptor antagonist. While a direct quantitative comparison of its in vitro binding and functional parameters with other antagonists is limited by the available literature, the provided data for naltrindole, naloxone, and naltrexone offers a valuable reference for researchers. The detailed experimental protocols and workflows outlined in this guide provide a framework for conducting further comparative studies to precisely quantify the selectivity profile of this compound and other novel opioid receptor modulators.
References
Cross-Reactivity of ICI 154,129 with Mu and Kappa Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the opioid receptor antagonist ICI 154,129, with a focus on its cross-reactivity with mu (µ) and kappa (κ) opioid receptors. ICI 154,129 is primarily recognized as a selective antagonist for the delta (δ) opioid receptor.[1][2] Understanding its binding profile across all three major opioid receptor subtypes is crucial for its application in research and potential therapeutic development. This document presents available binding affinity data, details the experimental protocols used to determine these values, and visualizes key pathways and workflows.
Quantitative Comparison of Opioid Ligand Binding Affinities
The following table summarizes the binding affinities (Ki) of ICI 154,129 and other common opioid ligands for the mu, delta, and kappa opioid receptors. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay, with a lower Ki indicating a higher binding affinity.
| Compound | Primary Target | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| ICI 154,129 | δ-Antagonist | Low Affinity (exact Ki not reported) | ~26 | Low Affinity (exact Ki not reported) |
| DAMGO | µ-Agonist | 1.1 - 2.5 | > 10,000 | > 10,000 |
| DPDPE | δ-Agonist | > 3,000 | 1.8 - 5.4 | > 10,000 |
| U-69,593 | κ-Agonist | > 1,000 | > 1,000 | 0.9 - 2.1 |
| Naloxone | Non-selective Antagonist | 1.2 - 1.8 | 18 - 28 | 4.3 - 15 |
Note: While specific Ki values for ICI 154,129 at mu and kappa receptors are not consistently reported in publicly available literature, in vivo studies demonstrate its high selectivity for the delta receptor with minimal effects on mu and kappa receptor-mediated actions.[1]
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below are the detailed methodologies for these key experiments.
Radioligand Competition Binding Assay
This in vitro assay measures the affinity of a test compound (e.g., ICI 154,129) for a specific receptor by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the µ, δ, or κ opioid receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cultured cells (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor, or from brain tissue homogenates (e.g., rat or guinea pig).
-
Radioligands:
-
µ-receptor: [³H]-DAMGO or [³H]-Naloxone
-
δ-receptor: [³H]-DPDPE or [³H]-Naltrindole
-
κ-receptor: [³H]-U-69,593 or [³H]-Bremazocine
-
-
Test Compound: ICI 154,129 or other comparator compounds at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., unlabeled naloxone) to determine the amount of non-specific binding of the radioligand.
-
Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4, with cofactors such as MgCl₂.
-
Filtration Apparatus: A cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The receptor-containing cell membranes are prepared by homogenization and centrifugation. The final membrane preparation is resuspended in the incubation buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and either the test compound at varying concentrations or the non-specific binding control.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Opioid Receptor Signaling Pathways
The following diagram illustrates the canonical signaling pathways activated by the three main opioid receptors. All three receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).
References
Navigating the Nuances of Delta-Opioid Receptor Antagonism: A Comparative Guide to ICI 154129
Unveiling the Players: A Head-to-Head Comparison
To objectively assess the utility of ICI 154129, it is essential to compare its pharmacological properties with those of other well-characterized opioid receptor antagonists. The following table summarizes the binding affinities (Ki) of this compound, the highly selective DOR antagonist naltrindole (B39905), and the non-selective antagonist naloxone (B1662785) across the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). Lower Ki values indicate higher binding affinity.
| Compound | δ-Opioid Receptor (Ki in nM) | μ-Opioid Receptor (Ki in nM) | κ-Opioid Receptor (Ki in nM) | Selectivity for δ vs. μ | Selectivity for δ vs. κ |
| This compound | ~26 | ~680 | >10000 | ~26-fold | >380-fold |
| Naltrindole | 0.0562 | 16 | 12 | ~285-fold[1] | ~214-fold[2] |
| Naloxone | 16 - 95 | 1.1 - 3.9 | 12 - 16 | 0.01 - 0.24-fold (μ-selective)[1][2] | 0.13 - 0.75-fold (κ-preferring)[1][2] |
Note: Ki values can vary between different experimental conditions and tissue preparations. The values presented here are representative estimates from the literature.
In Vivo Performance: A Look at Experimental Evidence
The true test of a pharmacological tool lies in its in vivo efficacy and selectivity. Several studies have employed this compound to probe the function of δ-opioid receptors in various physiological and behavioral models. Here, we compare its effects with naltrindole and naloxone in key experimental paradigms.
| Experimental Model | This compound Effect | Naltrindole Effect | Naloxone Effect |
| Antagonism of δ-agonist-induced analgesia | Effective antagonist | Potent and long-acting antagonist | Effective, but non-selective |
| Striatal Head-Turn Model in Rats | Prevents δ-agonist induced slowing of head-turn time | Not explicitly reported in this model | Ineffective at blocking δ-agonist effects |
| Opioid-Induced Respiratory Depression | No significant effect at δ-selective doses | Can attenuate respiratory depression under certain conditions | Potent reversal of respiratory depression |
Deconstructing the Mechanism: Delta-Opioid Receptor Signaling
Understanding the signaling pathways activated by the δ-opioid receptor is crucial for interpreting experimental results obtained with antagonists like this compound. As a G-protein coupled receptor (GPCR), the DOR primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including ion channels.
Furthermore, upon agonist binding, the DOR can also engage the β-arrestin pathway, which is involved in receptor desensitization, internalization, and signaling to other pathways, such as the mitogen-activated protein kinase (MAPK) cascade. The differential engagement of these pathways by various ligands is an area of active research and may explain some of the variability observed in experimental outcomes.
Figure 1: G-protein dependent signaling pathway of the δ-opioid receptor and the inhibitory action of this compound.
Figure 2: β-arrestin signaling pathway following δ-opioid receptor activation.
Experimental Corner: Protocols for In Vivo Studies
To facilitate the design of reproducible experiments, this section provides detailed methodologies for key in vivo assays used to characterize δ-opioid receptor antagonists.
Subcutaneous Administration of this compound in Rats
This protocol outlines the procedure for administering this compound subcutaneously to rats, a common method for evaluating its antagonist effects in vivo.
Figure 3: Workflow for subcutaneous injection of this compound in a rat model.
Detailed Steps:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline, distilled water, or a small percentage of a solubilizing agent like DMSO, followed by dilution in saline). The final concentration should be calculated to deliver the desired dose in a volume of approximately 1-5 mL/kg body weight.
-
Restraint: Handle the rat calmly and securely. One common method is to gently hold the rat by the scruff of the neck with one hand while supporting its body with the other.
-
Injection Site: The loose skin over the dorsal (back) area, between the shoulder blades, is a common and well-tolerated site for subcutaneous injections in rats.
-
Injection: Lift a fold of skin to create a "tent." Insert a sterile 25- to 27-gauge needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site.
-
Administration: Slowly and steadily inject the solution.
-
Withdrawal: After injecting the full volume, withdraw the needle and apply gentle pressure to the injection site for a few seconds with a sterile gauze pad to prevent leakage.
-
Monitoring: Return the animal to its home cage and observe for any signs of distress or adverse reactions.
Striatal Head-Turn Model in Rats
This behavioral assay is used to assess the in vivo activity of drugs targeting the nigrostriatal dopamine (B1211576) system, which can be modulated by δ-opioid receptors.
Procedure:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are commonly used. They are anesthetized and placed in a stereotaxic frame.
-
Cannula Implantation: A guide cannula is surgically implanted into the globus pallidus. Animals are allowed to recover for at least a week.
-
Drug Administration: A δ-opioid receptor agonist (e.g., D-Ala2,D-Leu5-enkephalin - DADLE) is microinjected into the globus pallidus. In antagonist studies, this compound is administered systemically (e.g., subcutaneously) prior to the agonist microinjection.
-
Behavioral Observation: Immediately after the microinjection, the rat is placed in an observation chamber. The time it takes for the rat to initiate a contralateral head turn is recorded. The duration and frequency of head turns are also often measured over a specific time period.
-
Data Analysis: The latency to the first head turn and the total number or duration of head turns are compared between different treatment groups.
The Path Forward: A Call for Reproducibility Studies
While this guide provides a comparative overview of this compound based on available data, the absence of direct replication studies is a significant gap in the literature. The scientific community would greatly benefit from independent verification of the in vivo effects and selectivity of this compound. Such studies are crucial for validating its use as a reliable pharmacological tool and for ensuring the robustness of findings in the field of opioid research. Researchers are encouraged to incorporate rigorous experimental designs, including appropriate controls, blinding, and statistical power, to contribute to a more complete and reproducible understanding of δ-opioid receptor pharmacology.
References
- 1. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ICI 154129 and Naltrindole: Delta-Opioid Receptor Antagonists
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing our understanding of opioid receptor function and for the discovery of novel therapeutics. This guide provides a detailed head-to-head comparison of two notable delta-opioid receptor (DOR) antagonists, ICI 154129 and naltrindole (B39905). While both compounds have been instrumental in delineating the physiological roles of DORs, they exhibit distinct pharmacological profiles.
Executive Summary
Naltrindole emerges as a significantly more potent and selective antagonist for the delta-opioid receptor compared to this compound. While both compounds demonstrate selectivity for the DOR over mu (MOR) and kappa (KOR) opioid receptors, naltrindole consistently exhibits higher affinity and functional antagonist potency in various in vitro assays. This compound, an early peptide-based antagonist, has demonstrated in vivo efficacy in blocking DOR-mediated effects, but quantitative binding data is less prevalent in the literature. This guide will delve into the available experimental data, detail the methodologies used for their characterization, and visualize the pertinent signaling pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the binding affinity and functional antagonism of naltrindole and this compound. It is important to note that a direct comparison is challenging as data for both compounds from the same study is limited. The presented data is compiled from various sources and experimental conditions may differ.
Table 1: Binding Affinity of Naltrindole for Opioid Receptors
| Preparation | Ligand | Receptor Subtype | Ki (nM) | pIC50 | Kd (nM) |
| Mouse Brain Homogenates | [3H]Naltrindole | Delta (δ) | - | 9.6[1] | 0.056[2] |
| Mu (μ) | - | 7.8[1] | - | ||
| Kappa (κ) | - | 7.2[1] | - | ||
| Rat Brain Synaptosomes | [3H]Naltrindole | Delta (δ) | - | - | 0.07[2] |
Table 2: Functional Antagonist Potency of Naltrindole
| Preparation | Agonist | Receptor Subtype | pA2 | pKB |
| Mouse Vas Deferens | [D-Pen2,D-Pen5]enkephalin (DPDPE) | Delta (δ) | - | 9.7[1] |
| Morphine | Mu (μ) | - | 8.3[1] | |
| U-50,488H | Kappa (κ) | - | 7.5[1] |
Table 3: In Vivo Antagonism by this compound
| Model | Agonist | Effect Measured | Antagonist Dose and Route | Outcome |
| Rat Striatal Head-Turn | D-Ala2,D-Leu5-enkephalin (DADLE) | Head-turn time | 30 mg/kg, s.c. | Complete prevention of agonist effect[3] |
| Rat Antinociception | Etorphine | Nociceptive threshold | 30 mg/kg, s.c. | No prevention of agonist effect[3] |
| Rat Locomotor Activity | Etorphine | Locomotor stimulation | 30 mg/kg, s.c. | No prevention of agonist effect[3] |
| Morphine-Dependent Rats | Naloxone (precipitated withdrawal) | Abstinence behavior | 30 mg/kg, s.c. | No precipitation of withdrawal signs[3] |
No direct quantitative binding affinity (Ki) or in vitro functional antagonist potency (pA2) data for this compound was readily available in the searched literature.
Experimental Protocols
Opioid Receptor Radioligand Binding Assay
This protocol is a standard method used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of this compound and naltrindole for mu, delta, and kappa opioid receptors.
Materials:
-
Receptor Source: Cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing human mu, delta, or kappa opioid receptors.
-
Radioligand: [3H]-Diprenorphine (a non-selective opioid antagonist) or subtype-selective radioligands like [3H]-DAMGO (for MOR), [3H]-DPDPE (for DOR), or [3H]-U-69,593 (for KOR).
-
Test Compounds: this compound and naltrindole.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the test compound (this compound or naltrindole) and the cell membranes in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bioassay (Mouse Vas Deferens) for Functional Antagonist Potency (pA2)
This assay is used to determine the functional potency of an antagonist by measuring its ability to inhibit the effect of an agonist on an isolated tissue.
Objective: To determine the pA2 value of this compound and naltrindole at the delta-opioid receptor.
Materials:
-
Tissue: Mouse vas deferens.
-
Agonist: A selective delta-opioid receptor agonist, such as DPDPE.
-
Antagonist: this compound or naltrindole.
-
Organ Bath System: With physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Stimulator and Transducer: To elicit and record tissue contractions.
Procedure:
-
Tissue Preparation: Isolate the mouse vas deferens and mount it in the organ bath containing Krebs solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Control Agonist Response: Elicit twitch contractions by electrical field stimulation. Construct a cumulative concentration-response curve for the agonist (DPDPE) to determine its EC50.
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist (this compound or naltrindole) for a predetermined time.
-
Agonist Response in Presence of Antagonist: Re-determine the concentration-response curve for the agonist in the presence of the antagonist.
-
Schild Analysis: Repeat steps 4 and 5 with at least two other concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.
Signaling Pathways
Both this compound and naltrindole act as antagonists at G-protein coupled delta-opioid receptors. Their primary mechanism is to block the binding of endogenous or exogenous agonists, thereby preventing the initiation of downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: ICI 154129 Effectively Antagonizes the Delta-Opioid Agonist DPDPE
For Immediate Release
A comprehensive analysis of available in vivo experimental data confirms that ICI 154129, a selective delta-opioid receptor antagonist, effectively counteracts the analgesic effects of [D-Pen²,D-Pen⁵]-enkephalin (DPDPE), a potent and selective delta-opioid receptor agonist. This guide provides a comparative overview of their interaction, supported by experimental data, detailed protocols, and visualizations of the underlying signaling mechanisms for researchers, scientists, and drug development professionals.
Quantitative Analysis of Antagonism
| Agonist | Agonist Effect | Antagonist | Antagonist Dose & Route | Result | Animal Model |
| DPDPE | Analgesia (Tail-flick & Hot-plate tests) | This compound | 5 µg (i.c.v.) | Selective antagonism of DPDPE-induced analgesia.[1] | Mouse |
| D-Ala²,D-Leu⁵-enkephalin (a delta-agonist) | Slowed head-turn time | This compound | 30 mg/kg (s.c.) | Complete prevention of the agonist's effect.[2] | Rat |
Experimental Protocols
A key methodology for assessing the antinociceptive effects of DPDPE and its antagonism by this compound is the tail-flick test.
Tail-Flick Test Protocol
Objective: To measure the pain response latency in rodents and assess the analgesic effect of DPDPE and its blockade by this compound.
Materials:
-
DPDPE
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rodents (e.g., mice or rats)
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainers
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the restraining devices for at least two days before the experiment to minimize stress-induced variability.
-
Baseline Latency Measurement:
-
Gently restrain the rodent.
-
Focus the radiant heat beam on a specific portion of the tail.
-
Record the time it takes for the animal to flick its tail away from the heat source. This is the baseline latency.
-
A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.
-
-
Drug Administration:
-
Antagonist Group: Administer this compound via the desired route (e.g., intracerebroventricular, i.c.v., or subcutaneous, s.c.) at a predetermined time before the agonist.
-
Agonist Group: Administer DPDPE via the chosen route (e.g., i.c.v.).
-
Control Group: Administer the vehicle solution.
-
-
Post-Treatment Latency Measurement: At various time points after DPDPE administration (e.g., 15, 30, 45, and 60 minutes), repeat the tail-flick latency measurement as described in step 2.
-
Data Analysis:
-
The degree of analgesia is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-injection latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the different treatment groups. A significant reduction in the %MPE in the group pre-treated with this compound compared to the DPDPE-only group indicates antagonism.
-
Signaling Pathways and Experimental Workflow
The interaction between DPDPE and this compound is centered on the delta-opioid receptor, a G-protein coupled receptor (GPCR).
Delta-Opioid Receptor Signaling Pathway
DPDPE, as an agonist, binds to the delta-opioid receptor, initiating a cascade of intracellular events. This primarily involves the activation of inhibitory G-proteins (Gi/o). The activated Gα subunit inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. The Gβγ subunit can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. This collective action results in a hyperpolarization of the neuron, reducing its excitability and leading to the analgesic effects. This compound, as a competitive antagonist, binds to the same receptor but does not activate it, thereby preventing DPDPE from binding and initiating this signaling cascade.
Experimental Workflow for In Vivo Antagonism Study
The logical flow of an experiment to validate the antagonism of DPDPE by this compound in vivo is outlined below.
References
Validating the Mechanism of ICI 154129: A Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting control experiments to validate the mechanism of action of ICI 154129 as a selective delta-opioid receptor antagonist. By objectively comparing its performance with alternative compounds and providing detailed experimental methodologies, researchers can rigorously confirm its pharmacological profile.
Executive Summary
This compound is recognized as a selective antagonist for the delta-opioid receptor (δ-OR), a G-protein coupled receptor (GPCR) involved in various physiological processes, including analgesia and emotional responses. To unequivocally validate its mechanism, a series of control experiments are essential. These experiments are designed to demonstrate its binding affinity and selectivity for the δ-OR, and its ability to block the functional consequences of receptor activation by a selective agonist. This guide outlines the necessary in vitro assays and provides a comparative analysis with well-characterized opioid receptor ligands.
Comparative Ligand Analysis
To contextualize the experimental validation of this compound, its performance should be compared against a panel of standard opioid receptor ligands. This panel should include a selective δ-OR antagonist, a non-selective opioid antagonist, and selective δ-OR agonists.
| Ligand | Target Receptor(s) | Mechanism of Action | Reported Kᵢ (nM) for δ-OR |
| This compound | δ-Opioid Receptor | Antagonist / Partial Inverse Agonist | Not explicitly found in searches |
| Naltrindole (B39905) | δ-Opioid Receptor | Antagonist | ~0.03 - 0.2 [cite: ] |
| Naloxone | μ, δ, and κ-Opioid Receptors | Non-selective Antagonist | ~16 - 95 [cite: ] |
| DPDPE | δ-Opioid Receptor | Selective Agonist | ~2.7 |
| SNC80 | δ-Opioid Receptor | Selective Agonist | Not explicitly found in searches |
Note: Kᵢ values can vary between different studies and experimental conditions.
Key Control Experiments
To validate the mechanism of this compound, three key in vitro experiments are recommended:
-
Radioligand Binding Assay: To determine the binding affinity and selectivity of this compound for the δ-OR.
-
cAMP Inhibition Assay: To assess the functional antagonism of this compound against agonist-induced inhibition of adenylyl cyclase.
-
ERK1/2 Phosphorylation Assay: To confirm the blockade of agonist-induced downstream signaling pathways.
Experimental Protocols
Radioligand Binding Assay
Objective: To quantify the binding affinity (Kᵢ) of this compound for the δ-opioid receptor in comparison to naltrindole and naloxone.
Methodology:
-
Receptor Source: Cell membranes from a stable cell line expressing the human δ-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled δ-OR antagonist with high affinity, such as [³H]-naltrindole.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]-naltrindole.
-
Add increasing concentrations of the competing ligands (this compound, naltrindole, or naloxone).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Expected Outcome: this compound should exhibit a high binding affinity (low Kᵢ value) for the δ-OR, comparable to or greater than naltrindole, and significantly higher than its affinity for μ- and κ-opioid receptors (not shown in this specific protocol but a necessary selectivity experiment).
cAMP Inhibition Assay
Objective: To demonstrate that this compound functionally antagonizes the δ-OR by blocking agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Line: A stable cell line expressing the human δ-opioid receptor (e.g., HEK293 or CHO cells).
-
Agonist: A selective δ-OR agonist, such as DPDPE or SNC80.
-
Procedure:
-
Pre-treat the cells with increasing concentrations of this compound, naltrindole, or naloxone.
-
Stimulate the cells with a fixed concentration of the δ-OR agonist in the presence of forskolin (B1673556) (to elevate basal cAMP levels).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value for each antagonist, representing the concentration that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Expected Outcome: this compound should dose-dependently reverse the inhibitory effect of the δ-OR agonist on cAMP accumulation, demonstrating its antagonistic activity. Its potency (IC₅₀) should be comparable to that of naltrindole.
ERK1/2 Phosphorylation Assay
Objective: To confirm that this compound blocks a key downstream signaling event mediated by δ-OR activation.
Methodology:
-
Cell Line: A stable cell line expressing the human δ-opioid receptor.
-
Agonist: A selective δ-OR agonist, such as DPDPE or SNC80.
-
Procedure:
-
Serum-starve the cells to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with increasing concentrations of this compound, naltrindole, or naloxone.
-
Stimulate the cells with the δ-OR agonist for a short period (e.g., 5-10 minutes).
-
Lyse the cells and determine the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using Western blotting or a plate-based immunoassay.
-
-
Data Analysis:
-
Quantify the p-ERK signal and normalize it to the total ERK signal.
-
Plot the normalized p-ERK levels against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value for each antagonist.
-
Expected Outcome: this compound should dose-dependently inhibit the agonist-induced increase in ERK1/2 phosphorylation, further confirming its role as a functional antagonist of the δ-OR.
Conclusion
By conducting these control experiments and comparing the results for this compound with those of established δ-OR ligands, researchers can robustly validate its mechanism of action. The quantitative data from these assays will provide a clear and objective assessment of its potency, selectivity, and functional antagonism at the δ-opioid receptor. This rigorous validation is a critical step in the development and characterization of new therapeutic agents targeting the opioid system.
Comparative Analysis of ICI 154129: A Delta-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of ICI 154129, a selective delta-opioid receptor antagonist, with other opioid receptor antagonists, primarily the non-selective antagonist naloxone (B1662785). The information is compiled from various in vivo studies to support research and drug development efforts in the field of opioid pharmacology.
Data Presentation: Comparative Efficacy and Selectivity
The following tables summarize the quantitative and qualitative data from comparative studies involving this compound and naloxone. These studies highlight the selectivity of this compound for the delta-opioid receptor.
| Experiment | Drug | Dose | Effect | Citation |
| Antagonism of D-Ala2,D-Leu5-enkephalin (a delta-agonist) in the striatal head-turn model in rats | This compound | 30 mg/kg (s.c.) | Completely prevented the slowing of head-turn time induced by the delta-agonist. | [1] |
| Etorphine-induced antinociception in rats | This compound | 30 mg/kg (s.c.) | Failed to prevent the antinociceptive effects of etorphine. | [1] |
| Naloxone | - | Effective in preventing the antinociceptive effects of etorphine. | [1] | |
| Etorphine-induced stimulation of locomotor activity in rats | This compound | 30 mg/kg (s.c.) | Failed to prevent the stimulation of locomotor activity. | [1] |
| Naloxone | - | Effective in preventing the stimulation of locomotor activity. | [1] | |
| Precipitation of morphine withdrawal in rats | This compound | 30 mg/kg (s.c.) | No withdrawal signs were observed. | [1] |
| Naloxone | 0.5 mg/kg (i.p.) | Precipitated a characteristic withdrawal syndrome in conscious rats. | [1] | |
| Naloxone | 0.02 mg/kg (i.p.) | Induced shaking behavior in pentobarbitone-anaesthetised rats. | [1] | |
| Food intake, passive avoidance, and extinction in mice | This compound | 30 and 80 mg/kg | Failed to affect food intake, passive avoidance, or extinction. Mice did show significantly more rearing during the food intake test. | [2] |
| Naloxone | 0.1 and 10 mg/kg | Depressed food intake and facilitated extinction. | [2] | |
| Social interaction and open field behavior in mice | This compound | - | Produced open field behavior typical of a non-emotional animal, decreased social investigation, and the latency to attack. | [3] |
| Naloxone | - | Largely without effect in these tests. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.
Striatal Head-Turn Model in Rats
This in vivo model is utilized to assess the activity of drugs at opioid receptors within the striatum.
-
Animal Preparation: Male Sprague-Dawley rats are stereotaxically implanted with a guide cannula aimed at the globus pallidus.
-
Drug Administration:
-
The delta-opioid receptor agonist, D-Ala2,D-Leu5-enkephalin (0.5 µg), is injected directly into the pallidum.
-
The antagonist, this compound (30 mg/kg), is administered subcutaneously prior to the agonist injection.
-
-
Behavioral Assessment: The time taken for the rat to make a contralateral head-turn in response to a stimulus is measured. A slowing of the head-turn time is indicative of delta-agonist activity. The ability of an antagonist to prevent this slowing indicates its efficacy at the delta-opioid receptor.[1][4]
Naloxone-Precipitated Morphine Withdrawal in Rats
This protocol is used to evaluate the potential of a compound to induce withdrawal symptoms in morphine-dependent animals.
-
Induction of Dependence: Rats are made dependent on morphine, typically through the implantation of morphine pellets or repeated injections.
-
Antagonist Administration:
-
Naloxone (0.02-0.5 mg/kg) or this compound (30 mg/kg) is administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
-
Observation and Scoring of Withdrawal Signs: Immediately following antagonist administration, animals are observed for a set period (e.g., 30-60 minutes) for a range of withdrawal signs. These signs can be categorized and scored to provide a quantitative measure of withdrawal severity. A commonly used scoring system is the Gellert-Holtzman scale, which includes checking for signs such as:
Mandatory Visualization
Delta-Opioid Receptor Signaling Pathway
The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/Go. Activation of this pathway leads to a cascade of intracellular events that modulate neuronal excitability.
Caption: Delta-opioid receptor signaling cascade.
Experimental Workflow: Comparative Analysis of Opioid Antagonists
This workflow outlines the key stages in the comparative in vivo analysis of opioid antagonists like this compound and naloxone.
Caption: In vivo opioid antagonist comparison workflow.
References
- 1. In vivo evidence for the selectivity of this compound for the delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison in the mouse of the effect of the opiate delta receptor antagonist this compound and naloxone in tests of extinction, passive avoidance and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the influence of the opiate delta receptor antagonist, ICI 154,129, and naloxone on social interaction and behaviour in an open field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of opiate receptor agonists on striatally-mediated head turning: an in vivo model of opiate delta receptor activation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Comparative Review of ICI 154129: A Delta-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the delta-opioid receptor antagonist ICI 154129 with other relevant opioid receptor ligands, focusing on its pharmacological profile and effects in preclinical studies. The information is presented to aid in the understanding of its mechanism of action and to support further research and development.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of this compound and the non-selective opioid antagonist, naloxone (B1662785). This data is crucial for understanding the selectivity and potency of these compounds.
Table 1: Opioid Receptor Binding Affinities (Ki) in nM
| Compound | μ (mu) Receptor | δ (delta) Receptor | κ (kappa) Receptor | Selectivity for δ vs. μ | Selectivity for δ vs. κ |
| This compound | 2360 | 19 | 4430 | ~124-fold | ~233-fold |
| Naloxone | 1.1 - 1.4 | 16 - 67.5 | 2.5 - 12 | ~11-61-fold (μ-preferring) | ~0.2-4.8-fold (κ-preferring) |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (pA2)
| Compound | Receptor | Agonist Used | pA2 Value |
| This compound | δ-Opioid | DADLE | 7.7 |
| Naloxone | μ-Opioid | FK-33824 | Significantly lower than for δ-agonists |
| δ-Opioid | DADLE | Higher than for μ-agonist | |
| δ-Opioid | D-Ser2-Thr6 | Higher than for μ-agonist |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Signaling Pathways
The interaction of a delta-opioid receptor antagonist like this compound with its receptor initiates a cascade of intracellular events. The primary mechanism involves the blockade of the canonical G-protein signaling pathway.
Experimental Protocols
Detailed methodologies for key behavioral assays used in the comparative studies of this compound and naloxone are provided below.
Open Field Test
This test assesses general locomotor activity, exploration, and anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is often marked with a grid to quantify movement. The apparatus is typically placed in a sound-attenuated room with controlled lighting.
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.
-
Procedure:
-
The open field apparatus is cleaned with a 70% ethanol (B145695) solution and allowed to dry completely between each animal to eliminate olfactory cues.
-
A single animal is gently placed in the center or a corner of the arena.
-
The animal's behavior is recorded for a predetermined period, typically 5 to 30 minutes, using an overhead video camera.
-
-
Data Analysis: The recorded video is analyzed to quantify various behavioral parameters, including:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis), where more time spent in the periphery suggests higher anxiety.
-
Rearing frequency: The number of times the animal stands on its hind legs, which can be a measure of exploratory behavior.
-
Grooming frequency and duration: Self-grooming behaviors can be indicative of stress or displacement.
-
Social Interaction Test
This assay evaluates social behavior, including sociability and social novelty preference.
Protocol:
-
Apparatus: A three-chambered box. The two outer chambers contain small, wire-mesh cages to hold "stranger" mice.
-
Habituation: The test mouse is placed in the central chamber and allowed to explore all three chambers for a period of 5-10 minutes.
-
Sociability Phase:
-
An unfamiliar "stranger" mouse is placed in one of the wire-mesh cages in a side chamber. An inanimate object is placed in the cage in the other side chamber.
-
The test mouse is returned to the central chamber, and the doors to the side chambers are opened.
-
The amount of time the test mouse spends in each chamber and the time spent sniffing each cage are recorded for 10 minutes.
-
-
Social Novelty Phase (Optional):
-
The inanimate object is replaced with a second, unfamiliar "stranger" mouse.
-
The test mouse is again allowed to explore all three chambers, and the time spent interacting with the "familiar" and the "novel" stranger mouse is recorded.
-
-
Data Analysis:
-
Sociability Index: Calculated as the time spent in the chamber with the stranger mouse divided by the total time spent in both side chambers.
-
Social Novelty Preference: Calculated as the time spent with the novel stranger mouse divided by the total time spent with both stranger mice.
-
Conclusion
This compound demonstrates significant selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors, as evidenced by its binding affinity. Its functional antagonism at the delta receptor has been quantified, providing a basis for its use as a selective pharmacological tool. In comparative preclinical studies with the non-selective antagonist naloxone, this compound has been shown to have distinct effects on behavior, highlighting the specific role of the delta-opioid system in modulating complex behaviors such as social interaction and anxiety. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate the design and interpretation of future research involving this compound and other delta-opioid receptor modulators.
Safety Operating Guide
Navigating the Safe Disposal of ICI 154129: A Procedural Guide
Key Chemical and Physical Properties
Understanding the characteristics of ICI 154129 is the first step in its safe handling. The following table summarizes its known quantitative data.
| Property | Value | Source |
| Molecular Weight | 638.8 g/mol | [1] |
| Density | 1.189 g/cm³ | [] |
| Boiling Point | 929.4°C at 760 mmHg | [] |
| Appearance | Solid Powder | [] |
| Purity | >98% | [] |
| Solubility | Soluble in DMSO | [] |
| Storage | Store at -20°C | [] |
Experimental Protocols: General Handling and Solution Preparation
Given that this compound is a peptide analog, standard laboratory protocols for handling similar reagents should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All handling should be performed in a well-ventilated area, preferably within a fume hood.
Preparation of a Stock Solution in DMSO:
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the solid powder in a clean, tared container within a chemical fume hood.
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the resulting solution at -20°C in a tightly sealed container, protected from light.
Proper Disposal Procedures
In the absence of a specific hazard classification for this compound, it is prudent to treat it as a potentially hazardous chemical. The following disposal procedures are based on a cautious approach and standard laboratory safety guidelines. Crucially, all researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as local regulations may vary.
Step-by-Step Disposal Guide:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate to avoid unintended chemical reactions.
-
Solid Waste:
-
Collect unused or expired solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled waste container.
-
The label should identify the contents as "Chemical Waste: this compound" and include the approximate quantity.
-
-
Liquid Waste (DMSO Solutions):
-
Solutions of this compound in organic solvents like DMSO must be treated as hazardous chemical waste.
-
Collect the waste in a designated, sealed, and properly labeled hazardous waste container. The label must list all chemical constituents and their approximate percentages (e.g., "this compound in DMSO, <1%").
-
-
Contaminated Materials:
-
Glassware: Triple-rinse any glassware contaminated with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be disposed of in a designated broken glass box.
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container for chemical waste.
-
-
Storage and Pickup:
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Arrange for pickup and final disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the logical relationships and procedural steps involved.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Ici 154129
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Ici 154129, a potent and selective delta-opioid receptor antagonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect from splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Should be worn to prevent skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If weighing or handling powders, a dust mask or respirator may be necessary to avoid inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed when not in use.
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a well-ventilated laboratory hood.
-
Avoid the generation of dust when handling the solid form.
-
Use appropriate glassware and ensure it is clean and dry before use.
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local environmental regulations.
Unused or Expired Compound:
-
Dispose of as chemical waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of down the drain or in the regular trash.
Contaminated Materials:
-
Consumables (e.g., pipette tips, gloves, weigh boats): Collect in a designated, sealed, and clearly labeled waste container for chemical waste disposal.
-
Glassware: Rinse glassware thoroughly with an appropriate solvent in a fume hood. The rinsate should be collected and disposed of as chemical waste.
-
Solutions: Collect all solutions containing this compound in a labeled, sealed waste container for chemical waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
